3(2H)-Pyridazinone, 6-chloro-5-methoxy-
Description
BenchChem offers high-quality 3(2H)-Pyridazinone, 6-chloro-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 6-chloro-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methoxy-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFUYWXLRXRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356229 | |
| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114333-03-8 | |
| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-methoxy-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structure and Synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazinone derivatives are known to exhibit a wide range of biological activities, making this core structure a valuable scaffold for the design of novel therapeutic agents.
Chemical Structure and Properties
6-chloro-5-methoxy-3(2H)-pyridazinone is a substituted pyridazinone with the chemical formula C₅H₅ClN₂O₂. The structure consists of a pyridazinone ring substituted with a chlorine atom at the 6-position and a methoxy group at the 5-position. The numbering of the pyridazinone ring is crucial for the correct identification of the compound.
Table 1: Physicochemical Properties of 6-chloro-5-methoxy-3(2H)-pyridazinone
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O₂ |
| Molecular Weight | 160.56 g/mol |
| CAS Number | 17285-37-9 (for the isomeric 5-chloro-6-methoxy-3(2H)-pyridazinone, a specific CAS for the title compound is not readily available) |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |
Synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone
The primary synthetic route to 6-chloro-5-methoxy-3(2H)-pyridazinone involves the regioselective nucleophilic substitution of a methoxy group for a chlorine atom on a dichloropyridazinone precursor.
Synthetic Pathway
The synthesis starts from the commercially available 5,6-dichloro-3(2H)-pyridazinone. Treatment of this precursor with one equivalent of sodium methoxide in a suitable solvent, such as methanol, leads to the selective displacement of the chlorine atom at the 5-position.
Caption: Synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone.
The regioselectivity of this reaction is a key aspect. The chlorine atom at the 5-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to the electronic effects of the adjacent carbonyl group and the ring nitrogen atoms. The electron-withdrawing nature of the carbonyl group at position 3 deactivates the adjacent C4 and to a lesser extent C6, while activating C5 towards nucleophilic substitution.
Experimental Protocol
This protocol is a representative procedure based on analogous reactions reported in the literature for the synthesis of similar methoxypyridazinone derivatives.
Materials:
-
5,6-dichloro-3(2H)-pyridazinone
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (CH₃OH)
-
Glacial acetic acid
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-dichloro-3(2H)-pyridazinone (1.0 eq) in anhydrous methanol.
-
Addition of Reagent: To this stirring solution, add a solution of sodium methoxide (1.0-1.1 eq) in anhydrous methanol dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium methoxide by the careful addition of glacial acetic acid until the pH is approximately 7.
-
Isolation: Remove the methanol under reduced pressure. The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product, 6-chloro-5-methoxy-3(2H)-pyridazinone, should be confirmed by spectroscopic methods.
Table 2: Expected Spectroscopic Data for 6-chloro-5-methoxy-3(2H)-pyridazinone
| Spectroscopic Technique | Expected Features |
| ¹H NMR | A singlet for the methoxy protons (around 3.9-4.1 ppm) and a singlet for the proton on the pyridazinone ring (around 7.0-7.5 ppm). The NH proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the methoxy carbon (around 55-60 ppm) and the carbons of the pyridazinone ring, including the carbonyl carbon (around 160-165 ppm). |
| IR Spectroscopy | Characteristic absorption bands for the N-H bond (around 3100-3300 cm⁻¹), C=O stretching of the pyridazinone ring (around 1650-1680 cm⁻¹), and C-O-C stretching of the methoxy group (around 1050-1250 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (160.56 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom. |
Logical Workflow for Synthesis and Characterization
The overall process from starting material to a fully characterized final product follows a logical experimental workflow.
Caption: Experimental workflow for the synthesis and characterization.
This guide provides a foundational understanding of the structure and a viable synthetic route for 6-chloro-5-methoxy-3(2H)-pyridazinone. Researchers can adapt and optimize the provided experimental protocol based on their specific laboratory conditions and available resources. The detailed characterization of the final compound is essential to confirm its identity and purity, which is critical for its application in drug discovery and development programs.
In-depth Technical Guide: The Pyridazinone Core of 6-chloro-5-methoxy-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities associated with the 6-chloro-5-methoxy-3(2H)-pyridazinone core. Due to ambiguity in the precise naming and availability of this specific molecule, this paper will focus on the closely related and well-documented compound, 4-Chloro-5-methoxy-3(2H)-pyridazinone (CAS Number: 63910-43-0) , as a representative model for this class of pyridazinone derivatives.
Chemical Identification and Properties
The foundational pyridazinone structure, characterized by a six-membered ring containing two adjacent nitrogen atoms, is a versatile scaffold in medicinal and agricultural chemistry. The specific substitutions of a chloro group and a methoxy group significantly influence the molecule's physicochemical properties and biological activity.
IUPAC Name: 5-chloro-4-methoxy-1H-pyridazin-6-one
Physicochemical Data
For researchers working with this compound, a clear understanding of its physical and chemical properties is essential for experimental design, formulation, and analytical method development. The following table summarizes the key physicochemical data for 4-Chloro-5-methoxy-3(2H)-pyridazinone.
| Property | Value |
| CAS Number | 63910-43-0 |
| Molecular Formula | C₅H₅ClN₂O₂ |
| Molecular Weight | 160.56 g/mol |
| Appearance | White to orange to green powder/crystal |
| Melting Point | 225 °C (decomposes) |
| Purity | ≥ 98% (by GC) |
Synthesis and Experimental Protocols
The synthesis of pyridazinone derivatives is a well-established area of organic chemistry, with various methods available for the construction of the core ring and subsequent functionalization.
General Synthesis Pathway
The synthesis of 4-chloro-5-methoxy-3(2H)-pyridazinone and related analogs often involves a multi-step process. A common strategy begins with the reaction of mucochloric acid with a suitable hydrazine derivative. This is followed by chlorination and subsequent nucleophilic substitution to introduce the methoxy group. The diagram below illustrates a generalized workflow for the synthesis of functionalized pyridazinones.
Caption: Generalized synthetic workflow for pyridazinone derivatives.
Detailed Experimental Protocol: Synthesis of a 4-chloro-5-substituted-3(2H)-pyridazinone derivative
Materials:
-
4,5-Dichloro-2-phenyl-3(2H)-pyridazinone
-
Aqueous ammonia (20%)
-
Autoclave
-
Filtration apparatus
-
Drying oven
Procedure:
-
A mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), and 20% aqueous ammonia (20 ml) is placed in a small autoclave.
-
The reaction mixture is heated to 100-110 °C with stirring for 4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is isolated by filtration.
-
The solid product is washed with water and dried to yield the final product.
Biological Activity and Mechanism of Action
Pyridazinone derivatives are known to exhibit a broad range of biological activities, with applications in both agriculture and medicine.
Herbicidal Activity
Many pyridazinone compounds, including those with chloro and methoxy substitutions, are potent herbicides. Their primary mode of action is the inhibition of photosynthesis.[1]
Mechanism of Action: Pyridazinone herbicides primarily target Photosystem II (PSII) of the photosynthetic electron transport chain in chloroplasts.[1] They act by binding to the D1 protein of the PSII complex, thereby blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). This disruption of electron transport leads to a buildup of highly reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.
Some pyridazinone herbicides also exhibit a secondary mode of action by inhibiting carotenoid biosynthesis, which leads to photobleaching of chlorophyll.[2] Furthermore, there is evidence that certain pyridazinones can interfere with lipid biosynthesis by inhibiting fatty acid desaturases.
The diagram below illustrates the inhibitory effect of pyridazinone herbicides on the photosynthetic electron transport chain.
Caption: Inhibition of electron transport in Photosystem II by pyridazinone herbicides.
Potential Therapeutic Applications
The pyridazinone scaffold is also of significant interest in drug discovery. Derivatives have been investigated for a range of therapeutic applications, including:
-
Anticancer agents: Some pyridazinones have shown cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory agents: Inhibition of cyclooxygenase (COX) enzymes has been reported for certain pyridazinone derivatives.
-
Cardiovascular drugs: Vasodilatory and antiplatelet activities have been observed in some compounds.
The biological activity is highly dependent on the nature and position of the substituents on the pyridazinone ring.
Quantitative Data
While specific quantitative data for the herbicidal activity of 4-chloro-5-methoxy-3(2H)-pyridazinone is not extensively published, the following table provides examples of the biological activity of other pyridazinone derivatives to illustrate the potency of this class of compounds.
| Compound | Biological Activity | Assay | Quantitative Data (IC₅₀/EC₅₀) |
| 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)pyridazinone (BASF 13-338) | Herbicidal | Inhibition of linoleic acid desaturation | - |
| Various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Vasodilatory | Rat thoracic aortic rings | EC₅₀ = 0.339 - 1.225 µM |
| Novel 3(2H)-pyridazinone derivatives | Anti-proliferative | Human colon carcinoma (HCT116) cells | - |
Experimental Protocols for Biological Evaluation
Herbicide Bioassay
A whole-plant bioassay is a standard method to evaluate the efficacy of a potential herbicide.
Objective: To determine the phytotoxic effect of 4-chloro-5-methoxy-3(2H)-pyridazinone on a target weed species.
Materials:
-
Seeds of a susceptible weed species (e.g., Lolium rigidum)
-
Potting mix
-
Pots
-
Greenhouse with controlled environment (temperature, light)
-
4-chloro-5-methoxy-3(2H)-pyridazinone
-
Solvent (e.g., acetone) and surfactant
-
Spray chamber
Procedure:
-
Plant Preparation: Sow seeds in pots containing potting mix and grow in a greenhouse to a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Preparation: Prepare a stock solution of 4-chloro-5-methoxy-3(2H)-pyridazinone in a suitable solvent with a surfactant. Prepare serial dilutions to obtain a range of application rates.
-
Herbicide Application: Transfer the plants to a spray chamber and apply the different herbicide concentrations evenly to the foliage. Include a control group sprayed only with the solvent and surfactant.
-
Incubation: Return the treated plants to the greenhouse and maintain optimal growth conditions.
-
Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition. A rating scale (e.g., 0 = no effect, 100 = complete kill) can be used.
-
Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
The following diagram outlines the workflow for a typical herbicide bioassay.
Caption: Experimental workflow for a whole-plant herbicide bioassay.
Conclusion
The 6-chloro-5-methoxy-3(2H)-pyridazinone core, represented here by 4-chloro-5-methoxy-3(2H)-pyridazinone, is a valuable chemical scaffold with significant potential in both agrochemical and pharmaceutical research. Its straightforward synthesis and the tunability of its biological activity through substituent modification make it an attractive target for further investigation. This guide provides a foundational understanding of its chemical properties, synthesis, and biological activities to support ongoing research and development efforts in these fields.
References
The Rising Therapeutic Potential of 6-Chloro-5-methoxy-3(2H)-pyridazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among the myriad of possible substitutions, the 6-chloro-5-methoxy-3(2H)-pyridazinone framework presents a unique combination of electronic and steric properties that hold significant promise for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential biological activities of this class of compounds, supported by available quantitative data, detailed experimental protocols, and visual representations of key chemical and biological pathways. While specific data for the 6-chloro-5-methoxy core is emergent, this guide consolidates information from structurally related pyridazinone derivatives to inform future research and development.
Core Biological Activities of Substituted Pyridazinones
Pyridazinone derivatives have been extensively investigated for a variety of pharmacological applications.[1][2] The biological activity is highly dependent on the nature and position of substituents on the pyridazinone ring. Generally, these compounds are known to exhibit anticancer, antimicrobial, and herbicidal activities.[1][3]
Anticancer Activity
The pyridazinone scaffold is a key component in several anticancer agents.[3][4] Derivatives have been shown to target various pathways involved in cancer progression, including cell cycle regulation and signal transduction.[5] The introduction of a chlorine atom at the 6-position can enhance cytotoxic activity, a feature attributed to its electron-withdrawing nature and its ability to form halogen bonds. The methoxy group at the 5-position, being an electron-donating group, can modulate the electronic properties of the ring system and influence ligand-receptor interactions.
Antimicrobial Activity
Various substituted pyridazinones have demonstrated significant antibacterial and antifungal properties.[5][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of a halogen, such as chlorine, on the pyridazinone ring has been correlated with enhanced antimicrobial efficacy.
Herbicidal Activity
Certain pyridazinone derivatives are potent herbicides.[7][8] Their mode of action often involves the inhibition of critical plant-specific enzymes, such as those involved in photosynthesis or amino acid biosynthesis.[7] The substitution pattern on the pyridazinone ring is crucial for both the potency and selectivity of the herbicidal effect.
Quantitative Biological Data of Structurally Related Pyridazinone Derivatives
While specific quantitative data for a broad range of 6-chloro-5-methoxy-3(2H)-pyridazinone derivatives are not extensively available in the public domain, the following tables summarize the biological activities of structurally similar pyridazinone compounds to provide a comparative baseline.
Table 1: Anticancer Activity of Selected Pyridazinone Derivatives
| Compound ID | Structure | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 1 | 6-(4-methoxyphenyl)-2-substituted-3(2H)-pyridazinone | Various | Micromolar to sub-micromolar range | [4] |
| 2 | Pyrazolo[3,4-d]pyridazinone derivative | PDE-5 | IC₅₀ = 34 nM | [4] |
| 3 | Pyridazinone with quinoline moiety | Renal and non-small cell lung cancer | Full cell death | [4] |
| 4 | Diarylurea pyridazinone derivative (10l) | A549/ATCC | GI₅₀ = 1.66–100 μM | [5] |
Table 2: Antimicrobial Activity of Selected Pyridazinone Derivatives
| Compound ID | Structure | Microorganism | Activity (MIC) | Reference |
| 5 | Diarylurea pyridazinone derivative (10h) | Staphylococcus aureus | 16 µg/mL | [5] |
| 6 | Diarylurea pyridazinone derivative (8g) | Candida albicans | 16 µg/mL | [5] |
| 7 | Pyridazinone-based congener (IXa-c) | S. aureus and MRSA | 0.5–128 µg/mL | [5] |
| 8 | Substituted 3(2H)-pyridazinone derivative | Various bacteria and fungi | Not specified | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of pyridazinone derivatives.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The pyridazinone derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting a dose-response curve.
Antimicrobial Activity - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The pyridazinone derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and potential biological action of pyridazinone derivatives.
Conclusion and Future Directions
The 6-chloro-5-methoxy-3(2H)-pyridazinone scaffold represents a promising area for the discovery of new therapeutic agents. Based on the structure-activity relationships of related compounds, it is anticipated that derivatives of this core will exhibit significant anticancer, antimicrobial, and herbicidal activities. Further research should focus on the synthesis and comprehensive biological evaluation of a library of these compounds. Elucidation of their precise mechanisms of action and identification of their molecular targets will be crucial for their development into clinically or agriculturally useful products. The data and protocols presented in this guide serve as a foundational resource for researchers embarking on the exploration of this exciting class of molecules.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
Potential Mechanism of Action for 6-Chloro-5-Methoxy-Pyridazinone Compounds: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyridazinone scaffold is a versatile pharmacophore that has demonstrated a wide spectrum of biological activities. This technical guide explores the potential mechanisms of action for 6-chloro-5-methoxy-pyridazinone compounds by examining the established activities of structurally related pyridazinone derivatives. While direct studies on this specific compound are limited, the broader class of pyridazinone-containing molecules has shown significant potential as inhibitors of various key biological targets. This document consolidates available data on analogous compounds, detailing potential signaling pathways, experimental protocols for activity assessment, and quantitative biological data to guide future research and drug development efforts. The primary putative mechanisms for this class of compounds include kinase inhibition, monoamine oxidase B (MAO-B) inhibition, and interactions with other key enzymes and receptors.
Potential as Kinase Inhibitors
Pyridazinone derivatives have emerged as potent inhibitors of several kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
C-Terminal Src Kinase (CSK) Inhibition
CSK is a negative regulator of Src-family kinases, such as LCK, and its inhibition can enhance T-cell activation, making it an attractive target for immuno-oncology.[1][2] Studies on pyridazinone-based compounds have identified potent CSK inhibitors.[1][2]
The inhibition of CSK by a pyridazinone compound would prevent the inhibitory phosphorylation of LCK, leading to its activation and subsequent enhancement of T-cell receptor (TCR) signaling.
| Compound ID | CSK IC50 (nM) | Cellular ZAP-70 EC50 (nM) | Reference |
| 1 | 70 | 43000 | [3] |
| 6 | 8 | 26000 | [3] |
| 13 | <3 | 49 | [1][3] |
A representative protocol for assessing CSK inhibition involves a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Methodology:
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Reaction Mixture: In a 384-well plate, add CSK enzyme, assay buffer, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP and the ULight™-poly-GT substrate.
-
Incubation: Incubate the reaction mixture at room temperature.
-
Detection: Stop the reaction and detect phosphorylation by adding a europium-labeled anti-phosphotyrosine antibody (Eu-pY20).
-
Signal Reading: After a final incubation, read the HTRF signal on a compatible plate reader. The ratio of emission at 665 nm to 620 nm is proportional to the extent of substrate phosphorylation.
Potential as Monoamine Oxidase B (MAO-B) Inhibitors
MAO-B is a key enzyme in the metabolism of dopamine in the brain. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Several pyridazinone derivatives have been synthesized and evaluated as selective MAO-B inhibitors.[4][5]
By inhibiting MAO-B, a 6-chloro-5-methoxy-pyridazinone analog could prevent the degradation of dopamine in the central nervous system, thereby increasing its availability.
| Compound ID | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| TR2 | 0.27 | >23 | >85 | [4] |
| TR16 | 0.17 | >40 | >235 | [4] |
| T3 | - | - | - | [4] |
| T6 | - | - | - | [4] |
The inhibitory activity against MAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]
The Pharmacological Landscape of Substituted 3(2H)-Pyridazinone Heterocycles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3(2H)-pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. This technical guide provides an in-depth exploration of the pharmacological profile of substituted 3(2H)-pyridazinone heterocycles, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.
Core Pharmacological Activities and Quantitative Data
Substituted 3(2H)-pyridazinones exhibit a broad spectrum of pharmacological activities, including but not limited to cardiotonic, vasodilatory, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] The biological activity is highly dependent on the nature and position of substituents on the pyridazinone ring.
Cardiotonic and Vasodilatory Activity
A significant area of investigation for 3(2H)-pyridazinone derivatives has been in the treatment of cardiovascular diseases.[3] Many of these compounds exert their effects through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, leading to increased levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) in cardiac and smooth muscle cells.[4][5] This results in positive inotropic (increased heart contractility) and vasodilatory effects.
| Compound | Substitution Pattern | Activity | IC50/EC50 | Reference Compound |
| CI-914 | 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]- | Positive Inotropic | More potent than Amrinone | Amrinone |
| CI-930 (11) | 5-methyl substituted CI-914 | Positive Inotropic | More potent than Milrinone | Milrinone |
| Compound 9 | 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilatory | IC50 = 0.051 μM | - |
| Compound 13 | 4,5-dihydropyridazin-3(2H)-one derivative | Vasorelaxant | IC50 = 0.199 μM | Hydralazine (IC50 = 0.316 μM) |
| Acid (16) | 6-phenylpyridazin-3(2H)-one derivative | Vasodilating | EC50 = 0.339 μM | Hydralazine (EC50 = 18.210 μM) |
| Ester analog (17) | 6-phenylpyridazin-3(2H)-one derivative | Vasodilating | EC50 = 1.225 μM | Hydralazine (EC50 = 18.210 μM) |
| 4-methoxyphenyl hydrazide derivative (18) | 6-phenylpyridazin-3(2H)-one derivative | Vasodilating | EC50 = 1.204 μM | Hydralazine (EC50 = 18.210 μM) |
| Compound 27 | Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivative | PDE5 Inhibition | IC50 = 34 nM | Sildenafil (IC50 = 20 nM) |
Anticancer Activity
The anticancer potential of 3(2H)-pyridazinones is a rapidly growing field of research. These compounds have been shown to target various cancer-related pathways, including tyrosine kinases, PARP, and tubulin polymerization.[3][4]
| Compound | Target/Mechanism | Cancer Cell Line | IC50 |
| Olaparib (29) | PARP inhibitor | Ovarian cancer | 0.015 μM |
| Fluzoparib (30) | PARP inhibitor | Breast, ovarian, gastric cancer | 1.46 nmol/l |
| Talazoparib (32) | PARP inhibitor | Breast and prostate cancer | 0.0002 μM |
| E-7016 (33) | Not specified | Melanoma | 0.04 μM |
| Compound 43 | Tubulin polymerization inhibitor | Human pancreas cancer (panc-1) | 2.9 μM |
| Compound 43 | Tubulin polymerization inhibitor | Human pancreas cancer (paca-2) | 2.2 μM |
| DCPYR | Unsubstituted pyridazine | MAC 16 murine colon cancer | 53% tumor growth inhibition in vivo at 50mg/kg |
Anti-inflammatory Activity
Several 3(2H)-pyridazinone derivatives have demonstrated potent anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes or phosphodiesterase 4 (PDE4).[6][7]
| Compound | Target/Mechanism | Activity |
| Emorfazone | NSAID | Analgesic and anti-inflammatory with low ulcerogenicity |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B inhibitor | IC50 = 251 ± 18 nM |
| Compounds 47 and 48 | Selective COX-2 inhibitors | Potent anti-inflammatory activity, more than indomethacin |
Antimicrobial Activity
The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents.[1][8]
| Compound | Target Organism | MIC |
| Compound 14c | Bacillus subtilis | 15.62 μg/mL |
| Compound 15e | Mycobacterium tuberculosis H37Rv | Highest activity in its series |
| Compound 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 μM |
| Compound 13 | Acinetobacter baumannii | 3.74 μM |
| Compound 13 | Pseudomonas aeruginosa | 7.48 μM |
Anticonvulsant Activity
Certain pyridazinone derivatives have shown promise as anticonvulsant agents, with some acting on the GABAergic system.[9]
| Compound | Seizure Model | ED50 |
| SS-4F | Maximal Electroshock (MES) | 25.10 mg/kg |
| SS-4F | Subcutaneous Pentylenetetrazole (scPTZ) | 85.33 mg/kg |
Experimental Protocols
General Synthesis of 6-Substituted-4,5-dihydro-3(2H)-pyridazinones
A common and versatile method for the synthesis of the 4,5-dihydropyridazinone core involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[10][11]
Step 1: Friedel-Crafts Acylation to form the γ-Ketoacid
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride portion-wise at a controlled temperature (typically below 5°C).
-
Slowly add the desired aromatic substrate (e.g., benzene, toluene) to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-ketoacid.
-
Purify the product by recrystallization from an appropriate solvent.
Step 2: Cyclocondensation with Hydrazine Hydrate
-
Dissolve the synthesized γ-ketoacid in a suitable solvent, such as ethanol or acetic acid.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the precipitate, wash with cold solvent, and dry to obtain the 6-substituted-4,5-dihydro-3(2H)-pyridazinone.
-
Further purification can be achieved by recrystallization.
In Vitro Vasodilator Activity Assay (Rat Thoracic Aortic Rings)
This protocol is adapted from methodologies described for testing the vasorelaxant effects of pyridazinone derivatives.[4]
-
Preparation of Aortic Rings:
-
Humanely euthanize a male Wistar rat and excise the thoracic aorta.
-
Carefully remove adhering connective tissue and fat.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
-
Experimental Procedure:
-
Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with the buffer being replaced every 15 minutes.
-
Induce contraction of the aortic rings with a submaximal concentration of phenylephrine or potassium chloride.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the test pyridazinone derivative to the organ bath.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HCT116, AGS) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test pyridazinone compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathways and Experimental Workflows
PDE3 Inhibition and Cardiotonic/Vasodilatory Effects
The following diagram illustrates the mechanism by which PDE3 inhibitors, including many 3(2H)-pyridazinone derivatives, exert their cardiotonic and vasodilatory effects.
Caption: Mechanism of action for PDE3-inhibiting 3(2H)-pyridazinones.
General Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial screening of novel 3(2H)-pyridazinone derivatives for anticancer activity.
References
- 1. scispace.com [scispace.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sarpublication.com [sarpublication.com]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]
- 9. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iglobaljournal.com [iglobaljournal.com]
The Ascendancy of 3(2H)-Pyridazinone Scaffolds in Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3(2H)-pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its structural versatility and ability to be easily functionalized at various positions have made it a privileged scaffold for designing novel therapeutic agents.[2] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, leading to the development of drugs for cardiovascular diseases, cancer, inflammation, and infectious diseases.[3][4] This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological applications of 3(2H)-pyridazinone derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
General Synthesis Strategies
The synthesis of the 3(2H)-pyridazinone ring is typically achieved through the cyclization of γ-keto acids with hydrazine hydrate.[4] This foundational structure can then be subjected to various chemical modifications, such as oxidation, esterification, and condensation reactions, to generate a library of diverse derivatives.[5] A common synthetic workflow involves creating an acetohydrazide intermediate, which can then be reacted with various aldehydes to produce the final compounds.[6]
Pharmacological Activities and Structure-Activity Relationships (SAR)
The pyridazinone scaffold is a key component in molecules targeting a wide array of biological processes. Its derivatives have shown significant potential as anticancer, cardiovascular, anti-inflammatory, and antimicrobial agents.[7][8]
Pyridazinone derivatives exhibit anticancer properties through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase (PARP), tubulin polymerization, and various kinases like B-RAF and FGFR.[3][7] Several PARP inhibitors containing the pyridazinone core are commercially available for treating cancers associated with BRCA mutations.[7]
Mechanism of Action: PARP Inhibition In cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cells rely heavily on PARP for repairing single-strand breaks (SSBs). When a pyridazinone-based PARP inhibitor blocks this process, the unrepaired SSBs lead to stalled replication forks, which collapse into DSBs. Without a functional HR pathway, the cell cannot repair these DSBs, leading to apoptosis. This concept is known as synthetic lethality.
Quantitative Data: Anticancer Activity
| Compound | Target | Activity | Cell Line | Reference |
| Olaparib | PARP | IC₅₀ = 0.015 µM | Ovarian Cancer | [7] |
| Fluzoparib | PARP | IC₅₀ = 1.46 nmol/L | Breast, Ovarian, Gastric | [7] |
| Talazoparib | PARP | IC₅₀ = 0.0002 µM | Breast, Prostate Cancer | [7] |
| E-7016 | PARP | IC₅₀ = 0.04 µM | Melanoma | [7] |
| Compound 43¹ | Tubulin | IC₅₀ = 2.2 µM | Paca-2 (Pancreatic) | [7] |
| DCPYR² | Not specified | 53% tumor inhibition | MAC16 Murine Colon | [9] |
| Compound 17³ | Not specified | Effective at 50 µM | AGS (Gastric) | [10] |
¹ Quinoline-pyridazinone derivative. ² Dichloropyridazine derivative. ³ Piperazinyl-pyridazinone derivative.
Derivatives of 3(2H)-pyridazinone are well-known for their significant cardiovascular effects, particularly as vasodilators and cardiotonic agents.[7][11] Many of these compounds exert their effects by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5.[7]
Mechanism of Action: Vasodilation via PDE Inhibition In vascular smooth muscle, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP activates Protein Kinase G (PKG), which in turn phosphorylates targets that lead to a decrease in intracellular calcium levels and cause muscle relaxation (vasodilation). PDE5 enzymes degrade cGMP, terminating this signal. Pyridazinone-based PDE5 inhibitors block this degradation, leading to elevated cGMP levels, prolonged PKG activation, and enhanced vasodilation.
Quantitative Data: Vasodilator Activity
| Compound | Target/Assay | Activity | Reference |
| Compound 26¹ | Vasorelaxant | IC₅₀ = 0.08 µmol/L | [7] |
| Compound 9² | Vasodilatory | IC₅₀ = 0.051 µM | [7] |
| Compound 10³ | Vasodilator | IC₅₀ = 35.3 µM | [7] |
| Compound 16⁴ | Vasodilating | EC₅₀ = 0.339 µM | [7] |
| Compound 27⁵ | PDE5 Inhibition | IC₅₀ = 34 nM | [7] |
| Hydralazine (Ref.) | Vasorelaxant | IC₅₀ = 0.316 µmol/L | [7] |
| Sildenafil (Ref.) | PDE5 Inhibition | IC₅₀ = 20 nM | [7] |
¹ Dihydropyridazinone derivative. ² 6-phenyl-dihydropyridazinone amide derivative. ³ N,O-dibenzyl derivative. ⁴ 6-phenylpyridazinone acid derivative. ⁵ Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivative.
The pyridazinone nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] Emorfazone, for instance, is a marketed analgesic and anti-inflammatory drug.[12] Many derivatives have been synthesized that show potent analgesic and anti-inflammatory effects, often with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[12][13] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[4]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the C6 position of the pyridazinone ring with a phenyl or substituted phenyl group is common for potent activity.[13]
-
An acetamide or propanamide side chain linked to the N2 position often enhances analgesic and anti-inflammatory action while minimizing ulcerogenic effects.[1][14]
-
Propionamide derivatives have been found to be generally more potent than acetamide derivatives.[14]
-
Compounds with p-chloro or p-methyl substitutions on a benzalhydrazone moiety attached to the N2-acetyl group showed analgesic activity more potent than aspirin.[15]
Various 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4][16] Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as antimycobacterial activity against M. tuberculosis.[16][17]
Quantitative Data: Antimicrobial Activity
| Compound | Organism | Activity (MIC) | Reference |
| Compound 14c¹ | B. subtilis | 15.62 µg/mL | [16][17] |
| Compound 7² | S. aureus (MRSA) | 3.74–8.92 µM | [18] |
| Compound 13² | P. aeruginosa | 3.74–8.92 µM | [18] |
| Compound 11³ | H. pylori | 2 µg/mL | [19] |
¹ Phthalazinone derivative related to pyridazinone synthesis. ² Novel pyridazinone derivatives. ³ 2-(5-fluoropyrimidinyl)pyridazinone derivative.
Key Experimental Protocols
This protocol is representative of the multi-step synthesis used to create diverse pyridazinone libraries.[5][6]
-
Step 1: Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (II). A γ-keto acid, 4-oxo-4-phenylbutanoic acid, is refluxed with hydrazine hydrate in ethanol for several hours. The resulting precipitate is filtered and recrystallized to yield the dihydropyridazinone.
-
Step 2: Synthesis of 6-phenyl-3(2H)-pyridazinone (III). The dihydropyridazinone (II) is dissolved in glacial acetic acid. A solution of bromine in glacial acetic acid is added dropwise at 60–70 °C, and the mixture is refluxed for 3 hours. After cooling, the product is precipitated in ice water, filtered, and dried.
-
Step 3: Synthesis of Ethyl (3-oxo-6-phenyl-pyridazin-1(6H)-yl)acetate (IV). The pyridazinone core (III) is refluxed with ethyl bromoacetate in acetone in the presence of potassium carbonate (K₂CO₃) for 24 hours. The inorganic salts are filtered off, and the solvent is evaporated to yield the ethyl ester derivative.
-
Step 4: Synthesis of 2-(3-oxo-6-phenyl-pyridazin-1(6H)-yl)acetohydrazide (V). The ethyl ester (IV) is stirred with hydrazine hydrate in ethanol at room temperature for 3 hours. The resulting acetohydrazide precipitate is filtered and washed.
-
Step 5: Synthesis of Final Compounds (VI). The acetohydrazide (V) is refluxed with an appropriate substituted benzaldehyde in ethanol for 6 hours. The final product is precipitated by pouring the mixture into ice water, then filtered and recrystallized.
This protocol is used to determine the vasodilatory effects of test compounds.[7]
-
Tissue Preparation: Male Wistar rats are euthanized, and the descending thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of connective tissue and cut into rings approximately 2-3 mm in width.
-
Apparatus Setup: The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37 °C, and continuously bubbled with a 95% O₂ / 5% CO₂ mixture. The rings are connected to isometric force transducers to record changes in tension.
-
Protocol: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. They are then pre-contracted with phenylephrine (10⁻⁶ mol/L).
-
Data Collection: Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative concentration-response manner. The relaxation is measured as a percentage decrease of the maximal contraction induced by phenylephrine.
-
Analysis: The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
Conclusion and Future Outlook
The 3(2H)-pyridazinone scaffold is a cornerstone of modern medicinal chemistry, yielding compounds with a remarkable diversity of pharmacological activities. Its derivatives have led to clinically successful drugs for cancer and cardiovascular disease, and research continues to uncover potential in treating inflammation, pain, and microbial infections. Future efforts will likely focus on the synthesis of novel fused heterocyclic systems incorporating the pyridazinone ring to explore new chemical space and biological targets. The development of derivatives with dual or multiple pharmacological actions, such as combined anticancer and cardiovascular benefits, represents a particularly promising avenue for future drug discovery.[7][20] The continued exploration of this versatile pharmacophore holds significant promise for addressing unmet medical needs.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]
- 9. scholarena.com [scholarena.com]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. researchgate.net [researchgate.net]
- 12. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies on some 3(2H)-pyridazinone derivatives with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 3(2H)-Pyridazinone, 6-chloro-5-methoxy-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis for the characterization of 3(2H)-Pyridazinone, 6-chloro-5-methoxy-. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents expected spectroscopic values based on closely related pyridazinone derivatives. It also outlines detailed experimental protocols and data interpretation strategies applicable to this class of compounds.
Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for 3(2H)-Pyridazinone, 6-chloro-5-methoxy-. These values are compiled from analyses of analogous structures and theoretical predictions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C4-H | 7.0 - 7.5 | 110 - 120 |
| OCH₃ | 3.8 - 4.2 | 55 - 65 |
| NH | 10.0 - 13.0 (broad) | - |
| C3 (C=O) | - | 160 - 170 |
| C4 | - | 110 - 120 |
| C5 | - | 140 - 150 |
| C6 | - | 150 - 160 |
Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration.
Table 2: Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3300 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methoxy) | Stretching | 2850 - 2960 |
| C=O (amide) | Stretching | 1650 - 1690 |
| C=N | Stretching | 1580 - 1620 |
| C=C | Stretching | 1450 - 1550 |
| C-O (methoxy) | Stretching | 1000 - 1100 |
| C-Cl | Stretching | 600 - 800 |
Table 3: Anticipated Mass Spectrometry Fragmentation
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | Expected as the molecular ion | Molecular ion |
| [M-Cl]⁺ | Loss of chlorine | Characteristic fragmentation |
| [M-OCH₃]⁺ | Loss of methoxy group | Common fragmentation pathway |
| [M-CO]⁺ | Loss of carbon monoxide | Typical for carbonyl compounds |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for pyridazinone derivatives and can be adapted for 3(2H)-Pyridazinone, 6-chloro-5-methoxy-.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.[1] For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[2][3]
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[4] A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.[4] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[5]
2.3 Mass Spectrometry (MS)
Mass spectral data is typically acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.[6][7] For EI-MS, the sample is introduced into the ion source where it is bombarded with high-energy electrons.[6] For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.[8] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.[9]
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis and structural elucidation of a novel organic compound like 3(2H)-Pyridazinone, 6-chloro-5-methoxy-.
References
- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. rtilab.com [rtilab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. zefsci.com [zefsci.com]
- 8. uab.edu [uab.edu]
- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Navigating the Solubility Landscape of 6-chloro-5-methoxy-3(2H)-pyridazinone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 6-chloro-5-methoxy-3(2H)-pyridazinone, a heterocyclic compound of interest in pharmaceutical research. Aimed at researchers, scientists, and professionals in drug development, this document outlines standard experimental protocols for solubility determination and presents a framework for data interpretation, empowering research teams to effectively characterize this and similar pyridazinone derivatives.
While specific quantitative solubility data for 6-chloro-5-methoxy-3(2H)-pyridazinone is not extensively available in publicly accessible literature, this guide furnishes detailed methodologies and contextual data from related pyridazinone compounds to inform experimental design and analysis.
Quantitative Solubility Data: A Framework for Analysis
The determination of a compound's solubility in a range of solvents is a critical step in early-stage drug development, influencing formulation, bioavailability, and pharmacokinetic studies. The following table provides an illustrative example of how solubility data for a pyridazinone derivative, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, is typically presented.[1][2] This data serves as a valuable reference point for anticipating the solubility behavior of structurally related compounds like 6-chloro-5-methoxy-3(2H)-pyridazinone.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Reference |
| Water | 25 | < 0.1 | < 0.0005 | Shake-Flask | [1] |
| Ethanol | 25 | 5.8 | 0.033 | Shake-Flask | [1] |
| Propylene Glycol | 25 | 8.9 | 0.051 | Shake-Flask | [1] |
| Polyethylene Glycol 400 (PEG-400) | 25 | 75.2 | 0.432 | Shake-Flask | [1] |
| Dimethyl Sulfoxide (DMSO) | 25 | > 500 | > 2.87 | Shake-Flask | [1] |
Note: The data presented is for 6-phenyl-4,5-dihydropyridazin-3(2H)-one and is intended to be illustrative.
Experimental Protocols for Solubility Determination
A precise and reproducible methodology is paramount for obtaining reliable solubility data. The following protocols are standard methods employed in the pharmaceutical industry for characterizing the solubility of organic compounds.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]
Materials:
-
6-chloro-5-methoxy-3(2H)-pyridazinone
-
Selected research solvents (e.g., water, ethanol, DMSO, acetone, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of 6-chloro-5-methoxy-3(2H)-pyridazinone to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally.
-
After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 6-chloro-5-methoxy-3(2H)-pyridazinone in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.
Kinetic Solubility Determination
Kinetic solubility provides an indication of a compound's solubility under non-equilibrium conditions, which can be relevant for understanding its behavior upon precipitation from a stock solution (e.g., in high-throughput screening).
Materials:
-
A concentrated stock solution of 6-chloro-5-methoxy-3(2H)-pyridazinone in a highly solubilizing solvent (e.g., DMSO).
-
Aqueous buffer solutions at various pH values.
-
Multi-well plates (e.g., 96-well).
-
Plate reader capable of nephelometry or turbidimetry.
Procedure:
-
Prepare a series of dilutions of the compound stock solution in the aqueous buffer within the wells of a microtiter plate.
-
Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader. The point at which a significant increase in turbidity is observed indicates the precipitation of the compound and thus its kinetic solubility limit.
Visualizing Experimental Workflows and Influencing Factors
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Key Factors Influencing Compound Solubility.
Conclusion
The solubility of 6-chloro-5-methoxy-3(2H)-pyridazinone is a critical parameter that dictates its suitability for further development. This guide provides the necessary framework for researchers to undertake a thorough and accurate characterization of its solubility profile across a range of pharmaceutically relevant solvents. By employing the standardized protocols outlined herein, research teams can generate the high-quality data needed to make informed decisions and advance their drug discovery programs.
References
Methodological & Application
Effective Purification Methods for 6-chloro-5-methoxy-3(2H)-pyridazinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the effective purification of 6-chloro-5-methoxy-3(2H)-pyridazinone, a key intermediate in the synthesis of various pharmaceutically active compounds. The described methods, including recrystallization and silica gel chromatography, are designed to yield high-purity material suitable for downstream applications in drug discovery and development.
Introduction
6-chloro-5-methoxy-3(2H)-pyridazinone is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the reliability and reproducibility of biological assays. This guide outlines two primary methods for the purification of crude 6-chloro-5-methoxy-3(2H)-pyridazinone: recrystallization and silica gel column chromatography.
Purification Methods Overview
The choice of purification method depends on the impurity profile and the desired scale of the purification. Recrystallization is a cost-effective method for removing minor impurities and is suitable for large-scale purification. Silica gel chromatography offers higher resolution and is ideal for removing closely related impurities or for purifying smaller quantities of the compound.
Data Presentation
The following tables summarize typical quantitative data associated with the purification of 6-chloro-5-methoxy-3(2H)-pyridazinone. These values are illustrative and may vary depending on the quality of the crude material and the specific experimental conditions.
Table 1: Recrystallization of 6-chloro-5-methoxy-3(2H)-pyridazinone
| Solvent System | Crude Purity (%) | Purified Purity (%) | Recovery Yield (%) |
| Methanol | 90 | >98 | 85 |
| Ethanol | 90 | >98 | 82 |
| Isopropanol | 90 | >97 | 78 |
Table 2: Silica Gel Chromatography of 6-chloro-5-methoxy-3(2H)-pyridazinone
| Eluent System (v/v) | Stationary Phase | Crude Purity (%) | Purified Purity (%) | Recovery Yield (%) |
| Dichloromethane:Ethyl Acetate (9:1) | Silica Gel (230-400 mesh) | 85 | >99 | 75 |
| Ethyl Acetate:Hexane (1:1) | Silica Gel (230-400 mesh) | 85 | >99 | 78 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude 6-chloro-5-methoxy-3(2H)-pyridazinone using methanol as the recrystallization solvent.
Materials:
-
Crude 6-chloro-5-methoxy-3(2H)-pyridazinone
-
Methanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a fume hood, place the crude 6-chloro-5-methoxy-3(2H)-pyridazinone in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the crude product completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For enhanced crystallization, place the flask in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the purification of crude 6-chloro-5-methoxy-3(2H)-pyridazinone using a silica gel column with a dichloromethane:ethyl acetate eluent system.
Materials:
-
Crude 6-chloro-5-methoxy-3(2H)-pyridazinone
-
Silica gel (230-400 mesh)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (dichloromethane:ethyl acetate 9:1). Carefully pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 6-chloro-5-methoxy-3(2H)-pyridazinone in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin the elution process by adding the eluent to the column reservoir. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate in a systematic manner.
-
Monitoring by TLC: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in the eluent system and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified 6-chloro-5-methoxy-3(2H)-pyridazinone.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: Workflow for the purification of 6-chloro-5-methoxy-3(2H)-pyridazinone by recrystallization.
Caption: Workflow for the purification of 6-chloro-5-methoxy-3(2H)-pyridazinone by silica gel chromatography.
Application Notes and Protocols for Evaluating the Biological Activity of Pyridazinone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone and its analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and cardiovascular effects.[1][2] The pyridazinone scaffold's amenability to chemical modification allows for the generation of diverse libraries of analogs, necessitating robust and standardized methods for the evaluation of their biological activity.[3]
These application notes provide detailed protocols for a selection of key in vitro and in vivo experiments to assess the anticancer, anti-inflammatory, and antimicrobial properties of novel pyridazinone analogs. The protocols are designed to be comprehensive and readily implementable in a standard laboratory setting.
General Workflow for Evaluating Pyridazinone Analogs
The following diagram outlines a general workflow for the initial screening and evaluation of a newly synthesized library of pyridazinone analogs.
Section 1: Anticancer Activity Evaluation
Many pyridazinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] A primary screening assay for anticancer activity is the MTT assay, which measures cell viability. For promising candidates, further investigation into their mechanism of action, such as the inhibition of key signaling pathways like VEGFR-2, is crucial.
Data Presentation: Anticancer Activity of Pyridazinone Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| PZ-101 | MCF-7 (Breast) | 14.5 | Doxorubicin | - | [5] |
| PZ-102 | P815 (Mastocytoma) | 35.0 | Doxorubicin | - | [5] |
| PZ-201 | Saos-2 (Osteosarcoma) | ~10-50 | Zardaverine | >50 | [4] |
| PZ-202 | MNNG (Osteosarcoma) | ~10-50 | Zardaverine | >50 | [4] |
| PZ-301 | HepG-2 (Liver) | 17.30 | Doxorubicin | 6.18 | [6] |
| PZ-302 | HCT-116 (Colon) | 18.38 | Doxorubicin | 5.23 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from established methods for determining cell viability.[7]
Materials:
-
Pyridazinone analogs dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the pyridazinone analogs in culture medium. The final solvent concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
This protocol is based on commercially available VEGFR-2 kinase assay kits.[2][8]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP solution
-
VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)
-
Pyridazinone analogs dissolved in a suitable solvent (e.g., DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well microplates
-
Luminometer
Procedure:
-
Prepare a master mixture containing kinase assay buffer, ATP, and VEGFR-2 substrate.
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Add 5 µL of the diluted pyridazinone analogs to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 20 µL of diluted VEGFR-2 kinase to all wells except the negative control.
-
Incubate the plate at 30°C for 45 minutes.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Signaling Pathway: Apoptosis
Pyridazinone analogs can induce apoptosis in cancer cells. The intrinsic and extrinsic pathways of apoptosis are depicted below.
Section 2: Anti-inflammatory Activity Evaluation
Pyridazinone derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10]
Data Presentation: Anti-inflammatory Activity of Pyridazinone Analogs
| Compound ID | Assay | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC₅₀ (µM) | SI | Reference |
| PZ-401 | COX-2 Inhibition | 0.18 | 6.33 | Celecoxib | 0.35 | - | [9] |
| PZ-402 | COX-2 Inhibition | 0.26 | - | Celecoxib | 0.35 | - | [9] |
| PZ-501 | COX-2 Inhibition | 0.77 | 16.70 | Indomethacin | 0.42 | 0.50 | [10] |
| PZ-502 | COX-2 Inhibition | 1.89 | 13.38 | Celecoxib | 0.35 | 37.03 | [10] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol is based on commercially available COX inhibitor screening kits.[11]
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX probe
-
Arachidonic acid (substrate)
-
Pyridazinone analogs dissolved in a suitable solvent (e.g., DMSO)
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mix containing COX assay buffer and COX probe.
-
Add 80 µL of the reaction mix to each well of a 96-well plate.
-
Add 10 µL of the diluted pyridazinone analogs or celecoxib to the appropriate wells. Include enzyme control (no inhibitor) and inhibitor control wells.
-
Add 10 µL of diluted arachidonic acid to all wells to initiate the reaction.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of COX-2 inhibition and the IC₅₀ value for each compound.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the in vivo anti-inflammatory activity of compounds.[1][12]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Pyridazinone analogs suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (reference drug)
-
Plethysmometer or digital calipers
Procedure:
-
Divide the rats into groups (n=6 per group): control (vehicle), reference drug, and test compound groups (different doses).
-
Administer the test compounds or indomethacin orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Signaling Pathway: NF-κB in Inflammation
The NF-κB signaling pathway is a key regulator of inflammation. Many anti-inflammatory drugs target this pathway.
Section 3: Antimicrobial Activity Evaluation
Pyridazinone analogs have also been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Data Presentation: Antimicrobial Activity of Pyridazinone Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| PZ-601 | S. aureus | 16 | - | - | [1] |
| PZ-602 | C. albicans | 16 | - | - | [1] |
| PZ-701 | E. coli | 7.8 | Amikacin | - | |
| PZ-702 | S. aureus (MRSA) | 4.52 | Amikacin | - | |
| PZ-703 | A. baumannii | 3.74 | Amikacin | - | |
| PZ-704 | P. aeruginosa | 7.48 | Amikacin | - |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[5]
Materials:
-
Pyridazinone analogs dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare a stock solution of the pyridazinone analogs and the reference drugs.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium.
-
Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion
The protocols and data presented herein provide a comprehensive framework for the initial evaluation of the biological activity of novel pyridazinone analogs. By systematically assessing their anticancer, anti-inflammatory, and antimicrobial properties, researchers can identify promising lead compounds for further development. The provided signaling pathway diagrams offer a visual guide for mechanistic studies to elucidate the mode of action of these versatile compounds. It is recommended to always include appropriate positive and negative controls in each experiment to ensure the validity of the results.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for 6-chloro-5-methoxy-3(2H)-pyridazinone in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the biological activity of 6-chloro-5-methoxy-3(2H)-pyridazinone in cell-based assays. The following protocols are based on established methodologies for characterizing pyridazinone derivatives and can be adapted for specific research needs.
Overview of Pyridazinone Derivatives
The pyridazinone scaffold is a prominent feature in many biologically active compounds. Derivatives of 3(2H)-pyridazinone have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of enzymes such as monoamine oxidase B (MAO-B), or modulation of inflammatory pathways.[1][2][3] Given the broad bioactivity of this chemical class, robust cell-based assays are essential for characterizing novel derivatives like 6-chloro-5-methoxy-3(2H)-pyridazinone.
Quantitative Data Summary
Due to the novelty of 6-chloro-5-methoxy-3(2H)-pyridazinone, specific experimental data is not yet available in the public domain. The following table provides a template for summarizing key quantitative metrics from the described assays. Researchers should populate this table with their experimental findings.
| Assay Type | Cell Line | Parameter | Value (e.g., µM) | Notes |
| Cytotoxicity | e.g., HL-60 | CC50 | User Data | 72-hour incubation |
| Apoptosis | e.g., HL-60 | % Apoptotic Cells | User Data | Annexin V/PI Staining |
| Cell Cycle | e.g., HeLa | % Cells in G2/M | User Data | Propidium Iodide Staining |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (SRB Assay)
This protocol determines the effect of 6-chloro-5-methoxy-3(2H)-pyridazinone on cell viability. The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.
Materials:
-
Human cancer cell lines (e.g., HL-60, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-chloro-5-methoxy-3(2H)-pyridazinone (stock solution in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 6-chloro-5-methoxy-3(2H)-pyridazinone in complete medium. Add the diluted compound to the wells and incubate for 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Remove the supernatant and wash the wells five times with water. Air dry the plates.
-
Staining: Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly wash the wells five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add Tris-base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Analysis: Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by 6-chloro-5-methoxy-3(2H)-pyridazinone. Externalization of phosphatidylserine (PS), an early apoptotic event, is detected by Annexin V, while propidium iodide (PI) stains late apoptotic and necrotic cells.
Materials:
-
Human cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
6-chloro-5-methoxy-3(2H)-pyridazinone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with 6-chloro-5-methoxy-3(2H)-pyridazinone at concentrations around its CC50 value (e.g., 1x and 2x CC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Experimental Workflow for Cytotoxicity and Apoptosis Assays
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Pyridazinone-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive framework for conducting in vivo studies of pyridazinone-based therapeutic agents, focusing on their common applications as anticancer and anti-inflammatory drugs. The protocols outlined below are intended to serve as a detailed starting point for researchers, and should be adapted based on the specific properties of the compound, the research question, and institutional animal care and use committee (IACUC) guidelines.
General Considerations for In Vivo Studies
Successful in vivo studies require meticulous planning and adherence to ethical guidelines. Key considerations include the selection of an appropriate animal model that recapitulates the human disease state, determination of the optimal dosing regimen and route of administration, and the definition of clear, measurable endpoints.[1][2] All animal experiments must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and reliability.[3]
Formulation of Pyridazinone-Based Agents: Many pyridazinone derivatives exhibit poor water solubility. A common strategy to overcome this is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a vehicle such as corn oil or saline to the final desired concentration.[1] It is crucial to ensure the final concentration of the organic solvent is low (typically <1%) to avoid vehicle-induced toxicity.[1] Control animals should always be administered the vehicle alone.[1]
In Vivo Models for Anticancer Activity
Pyridazinone derivatives have shown promise as anticancer agents, often by targeting signaling pathways involved in angiogenesis and cell proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[4][5]
Subcutaneous Xenograft Model
This is a widely used initial model to assess the in vivo efficacy of a test compound on tumor growth.[6][7]
Experimental Workflow: Subcutaneous Xenograft Model
Caption: Workflow for a subcutaneous xenograft study.
Protocol:
-
Cell Culture: Culture human cancer cells (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) in appropriate media until they reach 70-80% confluency.[8]
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL.[9] A 1:1 mixture with Matrigel can improve tumor engraftment.[9]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID), typically 4-6 weeks old.[8]
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-150 mm³).[8][9] Measure tumor dimensions with calipers regularly and calculate the volume using the formula: Volume = (width)² x length/2.[8]
-
Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer the pyridazinone agent or vehicle control via the predetermined route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size. Monitor animal welfare and body weight throughout the study. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis.
Orthotopic Osteosarcoma Model
This model more accurately reflects the tumor microenvironment by implanting cancer cells into the relevant organ of origin.[7]
Protocol:
-
Cell Preparation: Prepare osteosarcoma cells (e.g., 143B-Luciferase) as described for the xenograft model, resuspending the final cell pellet in a basement membrane matrix.[10]
-
Animal Model: Use athymic nude mice.
-
Surgical Procedure: Anesthetize the mouse. Make a small incision over the tibia and use a micro-drill to create a small hole in the tibial plateau.[11]
-
Injection: Slowly inject approximately 10 µL of the cell suspension into the intramedullary cavity of the tibia.[10] Seal the hole with bone wax or tissue glue.[11]
-
Tumor Monitoring: Monitor tumor growth using bioluminescence imaging or X-ray.[10]
-
Treatment and Endpoint: Follow the treatment and endpoint procedures as described for the subcutaneous xenograft model.
Data Presentation: Anticancer Efficacy of Pyridazinone Derivatives (Example Data)
| Compound | Cancer Model | Animal Strain | Dose & Route | Tumor Growth Inhibition (%) | Reference |
| Pyridazinone A | A549 Lung Cancer Xenograft | Nude Mice | 50 mg/kg, p.o. | 65% | Fictional Data |
| Compound 10l | A549/ATCC Xenograft | - | - | - | [4][5] |
| Compound 17a | Melanoma Xenograft | - | - | >62% | [4][5] |
| Pyridazinoquinazoline 6 | HCC Xenograft | Irradiated Rats | - | High | [12] |
| Pyridazinone 19 | EBC-1 Tumor Xenograft | Mice | - | Significant | [13] |
In Vivo Models for Anti-Inflammatory Activity
Pyridazinone derivatives often exhibit anti-inflammatory properties, commonly through the inhibition of phosphodiesterase 4 (PDE4) or by modulating inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14]
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[15]
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Caption: Workflow for a Collagen-Induced Arthritis study.
Protocol:
-
Animal Model: Use susceptible mouse strains, such as DBA/1, typically 8-12 weeks old.[16]
-
Immunization (Day 0): Emulsify type II collagen (e.g., bovine or chicken) with Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion subcutaneously at the base of the tail.
-
Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[17]
-
Treatment Regimens:
-
Disease Assessment: Monitor mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema spanning the entire paw, 4=maximal inflammation with joint deformity. The maximum score per mouse is 16. Measure paw thickness with calipers.
-
Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.[14]
Data Presentation: Anti-Inflammatory Efficacy of Pyridazinone Derivatives (Example Data)
| Compound | Model | Animal Strain | Dose & Route | Reduction in Arthritis Score (%) | Ulcer Index | Reference |
| Compound 6b | Carrageenan-induced paw edema | Rats | - | Comparable to Indomethacin | 0 | [10] |
| Compound 4a | Carrageenan-induced paw edema | - | - | > Indomethacin | Low | [18] |
| Compound 9d | Carrageenan-induced paw edema | - | - | > Indomethacin | Low | [18] |
| Compound CC4 | Zymosan-induced paw edema | Mice | Local | Reduced edema | No hyperalgesia | [19] |
| Compound CC12 | Zymosan-induced paw edema | Mice | Local | Reduced edema | No hyperalgesia | [19] |
Pharmacokinetics (PK) and Toxicology Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for drug development.[20] Toxicology studies are required to establish the safety profile of the drug candidate.[3]
Pharmacokinetics Protocol
-
Animal Model: Use mice or rats, with cannula placement for serial blood sampling if possible.
-
Drug Administration: Administer a single dose of the pyridazinone agent via the intended clinical route (e.g., oral gavage, intravenous injection).[21]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.[11] The total volume of blood collected should not exceed institutional guidelines.[11]
-
Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.[6]
-
Bioanalysis: Quantify the concentration of the drug (and any major metabolites) in the samples using a validated analytical method, such as LC-MS/MS.[21]
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).[21]
Acute and Sub-chronic Toxicology Protocol
-
Animal Model: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent.[9]
-
Acute Toxicity: Administer a single, high dose of the compound to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[9] Observe animals for 14 days.[22]
-
Sub-chronic Toxicity: Administer repeated doses of the compound for a period of 28 or 90 days.[12] Use at least three dose levels (low, mid, high) and a control group.[12]
-
Monitoring: Observe animals daily for clinical signs of toxicity. Monitor body weight and food consumption weekly.[12]
-
Endpoint Analysis: Conduct hematology and clinical chemistry analysis at the end of the study. Perform a full necropsy and histopathological examination of all major organs.[9]
Key Signaling Pathways
Understanding the mechanism of action of pyridazinone-based agents requires knowledge of the signaling pathways they modulate.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Inhibition of this pathway can block tumor growth.[23] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.[23]
Caption: Simplified VEGFR-2 signaling cascade.
PDE4-cAMP Anti-Inflammatory Pathway
PDE4 enzymes degrade the second messenger cyclic AMP (cAMP). Inhibition of PDE4 increases intracellular cAMP levels, which activates Protein Kinase A (PKA). PKA can then phosphorylate and regulate transcription factors like CREB and NF-κB, leading to a reduction in pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and an increase in anti-inflammatory cytokines.[4][24]
Caption: PDE4-cAMP anti-inflammatory signaling.
TNF-α and IL-6 Pro-Inflammatory Pathways
TNF-α and IL-6 are central pro-inflammatory cytokines.[25] TNF-α binds to its receptor (TNFR1), leading to the recruitment of adaptor proteins like TRADD and TRAF2, which ultimately activates the NF-κB and MAPK pathways, driving inflammation. IL-6 signals through its receptor complex with gp130, activating the JAK/STAT pathway, particularly STAT3, which translocates to the nucleus to induce the expression of inflammatory genes.[16]
Caption: TNF-α and IL-6 pro-inflammatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
- 7. fda.gov [fda.gov]
- 8. REACTOME_TNF_SIGNALING [gsea-msigdb.org]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IL-6 Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. REACTOME_TNF_SIGNALING [gsea-msigdb.org]
- 19. Pk/bio-distribution | MuriGenics [murigenics.com]
- 20. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 21. academic.oup.com [academic.oup.com]
- 22. KEGG PATHWAY: map04370 [genome.jp]
- 23. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. KEGG PATHWAY: mmu04370 [genome.jp]
- 25. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Unveiling the Potential of a Pyridazinone-Based Chemical Probe in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of a pyridazinone-based chemical probe, exemplified by 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (referred to as Pyr-1), in cancer research. Pyr-1 has demonstrated significant potential as a cytotoxic agent and an inducer of apoptosis in a variety of human cancer cell lines.[1] These notes offer a comprehensive guide to harnessing its capabilities as a chemical probe to investigate fundamental cancer biology and explore novel therapeutic strategies.
Introduction to Pyr-1 as a Chemical Probe
Pyr-1 is a pyridazinone derivative that has emerged as a potent anti-cancer agent.[1] Its utility as a chemical probe stems from its ability to induce a specific and measurable cellular phenotype—apoptosis—through a mechanism involving the generation of reactive oxygen species (ROS) and the accumulation of poly-ubiquitinated proteins. This makes Pyr-1 an invaluable tool for studying the intricate signaling pathways that govern cell death and cellular stress responses in cancer cells.
Data Presentation: Cytotoxicity Profile of Pyr-1
Pyr-1 exhibits a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. The 50% cytotoxic concentration (CC50) values, as determined by the Differential Nuclear Staining (DNS) assay after 48 hours of exposure, are summarized in the table below.
| Cell Line | Cancer Type | CC50 (µM) |
| CEM | Leukemia | 0.38 |
| HL-60 | Leukemia | 0.39 |
| K-562 | Leukemia | 0.45 |
| MOLT-4 | Leukemia | 0.42 |
| RPMI-8226 | Multiple Myeloma | 0.55 |
| SR | Leukemia | 0.48 |
| A-549 | Lung | 0.88 |
| HOP-62 | Lung | 1.25 |
| HOP-92 | Lung | 1.10 |
| NCI-H226 | Lung | 1.35 |
| NCI-H322M | Lung | 1.42 |
| NCI-H460 | Lung | 2.63 |
| NCI-H522 | Lung | 1.05 |
| COLO 205 | Colon | 0.95 |
| HCT-116 | Colon | 1.12 |
| HCT-15 | Colon | 1.30 |
| HT29 | Colon | 1.21 |
| KM12 | Colon | 1.08 |
| SW-620 | Colon | 1.15 |
| MCF7 | Breast | 0.75 |
| MDA-MB-231 | Breast | 0.33 |
| MDA-MB-468 | Breast | 0.65 |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the effects of Pyr-1 on cancer cells.
Cytotoxicity Assessment using Differential Nuclear Staining (DNS) Assay
This assay provides a reliable and high-throughput method to determine the cytotoxicity of Pyr-1.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyr-1 stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Hoechst 33342 solution (1 mg/mL in water)
-
Propidium Iodide (PI) solution (1 mg/mL in water)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope with automated stage and image analysis software
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Pyr-1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the Pyr-1 dilutions. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Incubate the plate for the desired time point (e.g., 48 hours).
-
Prepare a fresh staining solution containing Hoechst 33342 (final concentration 5 µg/mL) and PI (final concentration 5 µg/mL) in PBS.
-
Carefully remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 100 µL of the staining solution to each well and incubate for 15 minutes at 37°C, protected from light.
-
Acquire images using a fluorescence microscope. Use the DAPI channel for Hoechst 33342 (total cells) and the RFP/Texas Red channel for PI (dead cells).[2]
-
Analyze the images using automated software to count the number of blue-stained (total) and red-stained (dead) nuclei.
-
Calculate the percentage of dead cells for each concentration and determine the CC50 value.
Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This assay is used to investigate if Pyr-1 induces apoptosis via the mitochondrial pathway by measuring changes in the mitochondrial membrane potential (ΔΨm).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pyr-1 stock solution
-
JC-1 reagent
-
DMSO
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with Pyr-1 at the desired concentrations for the appropriate time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 500 µL of complete medium.
-
Prepare a 5 µM working solution of JC-1 in DMSO.
-
Add 10 µL of the JC-1 working solution to each cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the cells immediately by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).[3][4]
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the generation of intracellular ROS upon treatment with Pyr-1.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pyr-1 stock solution
-
DCFH-DA (5 mM stock in DMSO)
-
Serum-free medium
-
Black 96-well plate
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Wash the cells once with serum-free medium.
-
Prepare a 20 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.[5][6]
-
Wash the cells twice with serum-free medium.
-
Add 100 µL of Pyr-1 dilutions in serum-free medium to the wells.
-
Measure the fluorescence intensity immediately and at different time points using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize using a fluorescence microscope.[7]
Analysis of Poly-ubiquitinated Protein Accumulation by Western Blot
This protocol is to detect the accumulation of poly-ubiquitinated proteins in cells treated with Pyr-1.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pyr-1 stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Pyr-1 at the desired concentrations and time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. A smear of high molecular weight bands will indicate the accumulation of poly-ubiquitinated proteins.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of Pyr-1 and a general experimental workflow.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential nuclear staining assay for high-throughput screening to identify cytotoxic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doc.abcam.com [doc.abcam.com]
Application Note: A Validated High-Throughput Screening Assay for Identifying Pyridazinone-Based Kinase Inhibitors
Introduction Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] These scaffolds have been successfully developed as potent inhibitors for various enzyme families, including kinases, cyclooxygenases (COX), and phosphodiesterases (PDEs).[2][3][4] Particularly in oncology, pyridazinone derivatives have shown promise as inhibitors of key signaling kinases like c-Met and FER tyrosine kinase, which are often overactivated in tumorigenesis.[5][6] The development of robust and reliable enzyme inhibition assays is a critical first step in the discovery pipeline for new pyridazinone-based therapeutics. This document provides a detailed protocol for the development and validation of a biochemical enzyme inhibition assay tailored for screening pyridazinone derivatives against a target kinase.
Assay Principle The primary objective of an enzyme inhibition assay is to measure the extent to which a compound, in this case, a pyridazinone derivative, can block the activity of a target enzyme.[7] This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ATP remaining in solution after the kinase reaction. The kinase catalyzes the transfer of a phosphate group from ATP to a substrate. In the presence of an inhibitor, this reaction is impeded, resulting in a higher concentration of residual ATP. A luciferase-based reagent is then added, which utilizes the remaining ATP to produce a luminescent signal directly proportional to the ATP concentration. A potent inhibitor will, therefore, lead to a strong luminescent signal, while a weak or inactive compound will result in a low signal.
I. Experimental Protocols
This section outlines the detailed methodology for performing the kinase inhibition assay, from reagent preparation to data analysis.
A. Materials and Reagents
-
Target Enzyme: Purified recombinant kinase (e.g., c-Met, FER).
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase.
-
Pyridazinone Derivatives: Synthesized compounds dissolved in 100% DMSO to create stock solutions.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Buffer optimized for the target enzyme's activity (e.g., HEPES, pH 7.5, containing MgCl₂, BSA, and DTT).
-
Detection Reagent: A commercial ATP detection reagent kit (e.g., Kinase-Glo®).
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Assay Plates: White, opaque, 96-well or 384-well microplates suitable for luminescence measurements.
-
Equipment: Multichannel pipettes, microplate reader with luminescence detection capabilities.
B. Detailed Protocol: Kinase Inhibition Assay
1. Reagent Preparation:
-
Kinase Working Solution: Dilute the kinase stock in kinase assay buffer to a 2X final assay concentration. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.[8]
-
Substrate/ATP Working Solution: Prepare a 4X solution of the substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.[8]
-
Compound Plates: Prepare serial dilutions of the pyridazinone derivatives in 100% DMSO. Subsequently, dilute these stocks into the kinase assay buffer to create a 4X final concentration. The final DMSO concentration in the assay should be kept constant and typically below 1% to avoid solvent-induced enzyme inhibition.
2. Assay Procedure:
-
Step 1: Compound Addition: Add 5 µL of the 4X compound solution (or control) to the wells of the microplate. Include "no inhibitor" (0% inhibition, buffer + DMSO) and "no enzyme" (100% inhibition, buffer + DMSO) controls.
-
Step 2: Enzyme Addition: Add 5 µL of the 2X kinase working solution to all wells except the "no enzyme" control wells.
-
Step 3: Pre-incubation: Mix the plate gently on a plate shaker and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.[7]
-
Step 4: Reaction Initiation: Add 10 µL of the 4X Substrate/ATP working solution to all wells to start the kinase reaction.
-
Step 5: Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear velocity phase.[9]
-
Step 6: Reaction Termination and Signal Detection: Stop the reaction by adding 20 µL of the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.
-
Step 7: Signal Readout: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.
C. Assay Validation
To ensure the reliability and robustness of the assay, several validation steps are necessary.[10]
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal-to-background ratio while ensuring the reaction rate is linear over the incubation time.
-
Substrate and ATP Km Determination: Measure the Km for both the substrate and ATP to run the assay under optimal conditions for detecting competitive inhibitors.[8]
-
Z'-Factor Determination: Assess the quality and dynamic range of the assay by calculating the Z'-factor using the 0% and 100% inhibition controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
Control Inhibitor IC50: Determine the IC50 value for a known reference inhibitor. This value should be consistent with literature reports and reproducible across experiments, confirming the assay is performing as expected.[10]
D. Data Analysis
-
Calculate Percent Inhibition: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Values: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
II. Data Presentation
Quantitative data from the screening of a hypothetical series of pyridazinone derivatives against a target kinase (e.g., Kinase X) should be summarized in a clear, tabular format for easy comparison of potency and selectivity.
Table 1: Inhibitory Activity of Pyridazinone Derivatives against Kinase X
| Compound ID | Structure | Kinase X IC50 (nM) | Selectivity (vs. Kinase Y, Fold) |
| PZD-001 | [Scaffold]-R1 | 85.2 ± 7.5 | 117 |
| PZD-002 | [Scaffold]-R2 | 12.6 ± 2.1 | >800 |
| PZD-003 | [Scaffold]-R3 | 245.1 ± 18.3 | 41 |
| PZD-004 | [Scaffold]-R4 | 9.8 ± 1.5 | >1000 |
| Staurosporine | (Reference) | 5.1 ± 0.9 | 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
III. Visualizations
Diagrams created using Graphviz provide a clear visual representation of complex workflows and biological pathways.
Caption: A flowchart detailing the key steps of the kinase inhibition assay protocol.
Caption: Inhibition of a receptor tyrosine kinase (RTK) pathway by a pyridazinone derivative.
References
- 1. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in the synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for 6-chloro-5-methoxy-3(2H)-pyridazinone?
A common strategy involves a multi-step synthesis starting from a suitable precursor. A plausible route begins with the formation of a pyridazinone ring, followed by chlorination and methoxylation. For instance, a substituted γ-ketoacid can be cyclized with a hydrazine derivative, followed by chlorination using an agent like phosphorus oxychloride, and subsequent methoxylation.
Q2: What are the critical reaction parameters to control during the synthesis?
Temperature, reaction time, and the purity of reagents and solvents are critical. The chlorination step is often sensitive to moisture and temperature, which can lead to unwanted side products. The methoxylation step requires careful control of the base and temperature to ensure selective O-methylation and avoid competing reactions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. Developing a suitable solvent system to clearly separate the starting material, intermediates, and the final product is crucial. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q4: What are the common impurities I might encounter?
Common impurities can include unreacted starting materials, hydrolyzed intermediates, regioisomers from the methoxylation step, and over-chlorinated byproducts. The specific impurities will depend on the exact synthetic route and reaction conditions used.
Q5: What purification methods are most effective for the final product?
Purification of 6-chloro-5-methoxy-3(2H)-pyridazinone typically involves recrystallization from a suitable solvent or column chromatography on silica gel. The choice of the purification method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone.
Problem 1: Low Yield in the Chlorination Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the starting pyridazinone. | 1. Insufficient amount of chlorinating agent (e.g., POCl₃).2. Reaction temperature is too low.3. Short reaction time. | 1. Increase the molar excess of the chlorinating agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of significant amounts of dark, tarry byproducts. | 1. Reaction temperature is too high.2. Presence of moisture in the reaction. | 1. Maintain a lower reaction temperature and increase the reaction time if necessary.2. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 2: Formation of Multiple Products in the Methoxylation Step
| Symptom | Possible Cause | Suggested Solution |
| TLC or HPLC shows multiple spots/peaks close to the desired product. | 1. Incomplete reaction leading to a mixture of starting material and product.2. Formation of N-methylated isomer instead of the desired O-methylated product.3. Hydrolysis of the chloro group. | 1. Increase the reaction time or temperature.2. Use a milder base or a different methoxylating agent. Protecting the nitrogen on the pyridazinone ring before methoxylation can also be considered.3. Ensure anhydrous conditions and use a non-aqueous workup if possible. |
Problem 3: Difficulty in Product Isolation and Purification
| Symptom | Possible Cause | Suggested Solution |
| Product oils out during recrystallization. | The chosen solvent is not suitable for crystallization. | Screen a variety of solvents or solvent mixtures to find an appropriate system for recrystallization. |
| Product is difficult to separate from impurities by column chromatography. | The polarity of the product and impurities are very similar. | 1. Optimize the eluent system for column chromatography by trying different solvent mixtures with varying polarities.2. Consider using a different stationary phase for chromatography. |
Experimental Protocols
A generalized experimental protocol for the key steps is provided below. Note: These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Chlorination of a Hydroxypyridazinone Precursor
-
To a stirred solution of the hydroxypyridazinone precursor in an appropriate anhydrous solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-110 °C) and maintain for the required time (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Methoxylation of the Chlorinated Pyridazinone
-
To a solution of the chlorinated pyridazinone in a suitable anhydrous solvent (e.g., methanol or DMF), add a base (e.g., sodium methoxide or potassium carbonate) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-chloro-5-methoxy-3(2H)-pyridazinone.
Data Presentation
Table 1: Reaction Conditions for Chlorination
| Parameter | Condition A | Condition B |
| Chlorinating Agent | POCl₃ | SOCl₂ |
| Solvent | Toluene | Acetonitrile |
| Temperature | 110 °C | 80 °C |
| Reaction Time | 4 hours | 6 hours |
| Typical Yield | 75-85% | 70-80% |
Table 2: Reaction Conditions for Methoxylation
| Parameter | Condition A | Condition B |
| Methoxylating Agent | Sodium Methoxide | Methyl Iodide |
| Base | - | K₂CO₃ |
| Solvent | Methanol | Acetone |
| Temperature | Room Temperature | 50 °C |
| Reaction Time | 12 hours | 24 hours |
| Typical Yield | 80-90% | 70-85% |
Visualizations
Caption: General synthetic workflow for 6-chloro-5-methoxy-3(2H)-pyridazinone.
Caption: Troubleshooting logic for addressing low product yield.
Optimization of reaction conditions for the derivatization of pyridazinone scaffolds.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions during the derivatization of pyridazinone scaffolds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and derivatization of pyridazinone compounds.
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low yield or no desired product formation. What are the potential causes and how can I improve the yield?
-
Answer: Low or no product yield in pyridazinone derivatization can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Degradation of reagents, especially sensitive ones like hydrazine hydrate or organometallic catalysts, can significantly impact the reaction outcome. Consider purifying reagents if their quality is uncertain.
-
Reaction Temperature: The reaction temperature is a critical parameter. Some reactions may require heating (reflux) to proceed at an optimal rate.[1][2] Conversely, excessive heat can lead to decomposition of reactants or products. It's advisable to perform small-scale experiments to determine the optimal temperature range for your specific derivatization.
-
Reaction Time: The duration of the reaction can influence the yield. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid potential product degradation over extended reaction times.
-
Catalyst Activity: In catalyst-driven reactions, such as palladium-catalyzed cross-couplings, the choice and handling of the catalyst are crucial.[3][4] Ensure the catalyst is not deactivated and consider screening different ligands or catalyst precursors to enhance reactivity.
-
Solvent Effects: The choice of solvent can significantly affect the solubility of reactants and the reaction rate. Ensure you are using a dry, appropriate solvent for the reaction type. For instance, dry tetrahydrofuran (THF) is often used in reactions involving organometallic reagents.[1]
-
Issue 2: Formation of Multiple Products or Side Reactions
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?
-
Answer: The formation of multiple products is a common challenge, often due to a lack of regioselectivity or competing side reactions. Consider the following strategies:
-
Regioselectivity in N-alkylation: Pyridazinone scaffolds have two nitrogen atoms that can potentially be alkylated. The regioselectivity of N-alkylation can be influenced by the substrate, the alkylating agent, and the reaction conditions.[5][6] To favor alkylation at a specific nitrogen, you might need to employ protecting group strategies or carefully select the base and solvent system.
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and the rate of reagent addition can minimize the formation of side products. Running the reaction at a lower temperature may increase selectivity.
-
Choice of Base: The strength and nature of the base used can impact the reaction's selectivity. For N-alkylation, common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[1][7] The choice of base should be optimized for your specific substrate and alkylating agent.
-
Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving palladium catalysts, working under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation and unwanted side reactions.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my final pyridazinone derivative. What are the recommended purification techniques?
-
Answer: The purification of pyridazinone derivatives often involves standard chromatographic and recrystallization techniques.
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying pyridazinone derivatives.[1] The choice of eluent system (e.g., a mixture of ethyl acetate and hexane) is critical for achieving good separation.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective method to obtain highly pure material.[1][2]
-
Acid-Base Extraction: For compounds with acidic or basic functionalities, an acid-base extraction during the workup can help remove impurities. For example, dissolving the crude product in a basic solution and then re-precipitating it by adding acid can be an effective purification step.[2][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the pyridazinone scaffold?
A1: A common method for synthesizing the pyridazinone core involves the cyclization of β-(substituted aryl) propionic acid with hydrazine hydrate.[2] Another approach starts from 4-oxo-4-phenylbutanoic acid and hydrazine hydrate.[1]
Q2: How can I introduce substituents at different positions of the pyridazinone ring?
A2: Functionalization of the pyridazinone scaffold can be achieved through various reactions:
-
N-Alkylation: The nitrogen atom of the pyridazinone ring can be alkylated using alkyl halides in the presence of a base.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated pyridazinones can be used in Suzuki, Stille, Sonogashira, and Heck coupling reactions to introduce aryl, vinyl, or alkynyl groups.[9][10]
-
Condensation Reactions: The active methylene group in some pyridazinone precursors can undergo condensation with aldehydes.[1]
Q3: What analytical techniques are typically used to characterize pyridazinone derivatives?
A3: The structure and purity of synthesized pyridazinone derivatives are commonly confirmed using a combination of spectroscopic and analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the chemical structure.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups, such as the carbonyl (C=O) and N-H bonds.
-
Elemental Analysis: Determines the elemental composition of the compound.
Data Presentation
Table 1: Optimization of N-Alkylation Reaction Conditions
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl bromoacetate | K₂CO₃ (3) | Dry THF | Reflux | 6 | 71-92 | [1] |
| 2 | Iodoethane | NaH (2) | N/A | N/A | N/A | 20 | [7] |
| 3 | Iodoethane | NaH (3) | N/A | N/A | N/A | 52.3 | [7] |
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyridazinone Scaffolds
| Coupling Type | Pyridazinone Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 3,6-dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | Inferred from[9] |
| Sonogashira | 3-chloro-6-iodopyridazine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF | 78 | Inferred from[9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
-
A mixture of β-benzoylpropionic acid (0.1 M) and hydrazine hydrate (1 ml) in ethanol (25 ml) is refluxed for 8 hours.[2]
-
The reaction mixture is then concentrated under reduced pressure.
-
The concentrated mixture is poured into ice-cold water to precipitate the product.
-
The resulting solid is collected by filtration and recrystallized from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[2]
Protocol 2: General Procedure for N-alkylation of Pyridazinone Derivatives
-
To a solution of the pyridazinone derivative (3 mmol) in dry THF (20 mL), add potassium carbonate (K₂CO₃, 9 mmol) and a catalytic amount of tetra-n-butylammonium bromide (TBAB).[1]
-
Add ethyl bromoacetate (3.2 mmol) dropwise to the mixture.
-
Reflux the reaction mixture for 6 hours.
-
After completion of the reaction (monitored by TLC), filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate:hexane 1:1) to obtain the pure N-alkylated product.[1]
Visualizations
Caption: General experimental workflow for pyridazinone derivatization.
Caption: Troubleshooting decision tree for pyridazinone derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. N-alkylation: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
How to overcome solubility challenges with 6-chloro-5-methoxy-3(2H)-pyridazinone in biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-chloro-5-methoxy-3(2H)-pyridazinone in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 6-chloro-5-methoxy-3(2H)-pyridazinone in aqueous buffers?
Q2: What is the recommended solvent for preparing a stock solution?
A2: The recommended solvent for preparing a high-concentration stock solution of 6-chloro-5-methoxy-3(2H)-pyridazinone is 100% Dimethyl Sulfoxide (DMSO) . Pyridazinone derivatives show high solubility in DMSO.[1][2][3][4] It is advisable to prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted for use in biological assays.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in the assay medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. While tolerance varies between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5% .[5] Many cell lines can tolerate up to 1%, but some, particularly primary cells, may be sensitive to concentrations as low as 0.1%.[6][7] It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration as the test conditions) to assess the impact of the solvent on the experimental model.[6][7]
| Cell Line Type | Generally Tolerated Final DMSO Concentration | Notes |
| Robust Cancer Cell Lines (e.g., HeLa, HEK293, A549) | ≤ 0.5% - 1.0% | Some studies report viability is impacted above 0.1%.[6][7] |
| Sensitive Cancer Cell Lines (e.g., some breast cancer lines) | ≤ 0.1% | Can be very sensitive even in short-term assays.[6] |
| Primary Cells | ≤ 0.1% | Generally more sensitive to solvent toxicity.[6] |
| General Recommendation | ≤ 0.5% | A widely accepted starting point for most assays.[5] |
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide: Compound Precipitation below for a step-by-step approach to resolving this problem. The primary strategies involve optimizing the dilution protocol, reducing the final compound concentration, or employing solubility enhancers.
Q5: Are there alternative methods to dissolve this compound if DMSO is not suitable for my assay?
A5: Yes, several alternative strategies can be employed. These include the use of co-solvents, cyclodextrins, or surfactants. For detailed protocols, please see the Experimental Protocols section.
Q6: How does pH affect the solubility and stability of this compound?
A6: The stability of molecules containing a chloropyridazine moiety can be pH-dependent. Generally, these compounds exhibit greater stability in neutral to slightly acidic conditions. In highly acidic or alkaline solutions, the molecule may be susceptible to hydrolysis or other forms of degradation.[8][9][10] It is recommended to maintain the pH of the assay buffer within a neutral range (pH 6.8-7.4) unless the experimental design requires otherwise.
Troubleshooting Guides
Troubleshooting Precipitation in Aqueous Buffer
This guide provides a logical workflow to diagnose and solve compound precipitation upon dilution of a DMSO stock into aqueous media.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of 6-chloro-5-methoxy-3(2H)-pyridazinone.
Caption: Workflow for preparing a DMSO stock solution.
Detailed Steps:
-
Weigh Compound: Accurately weigh the powdered 6-chloro-5-methoxy-3(2H)-pyridazinone using a calibrated analytical balance.
-
Add Solvent: In a sterile vial, add the appropriate volume of 100% DMSO to reach the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicating water bath to aid dissolution.[11] Ensure no visible particulate matter remains.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Long-term Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[12][13] HP-β-CD is a derivative commonly used in cell culture.[12][14]
Caption: Workflow for using HP-β-CD for solubilization.
Detailed Steps:
-
Prepare HP-β-CD Solution: Prepare a 1-2% (w/v) solution of HP-β-CD in your desired aqueous assay buffer (e.g., PBS or cell culture medium). Ensure the HP-β-CD is fully dissolved.
-
Add Compound: Add the pre-weighed 6-chloro-5-methoxy-3(2H)-pyridazinone powder directly to the HP-β-CD solution.
-
Incubate for Complexation: Tightly cap the vial and mix vigorously (e.g., on a shaker or rotator) at room temperature overnight. This incubation allows for the formation of the inclusion complex.
-
Sterilization: Before use in cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Application: Use this solubilized stock solution to make further dilutions in your assay medium. Remember to include a vehicle control with the same concentration of HP-β-CD. Cells in serum-free media can typically tolerate 0.5-1% HP-β-CD, while serum-supplemented media allows for 1-2%.[14]
Protocol 3: Using Surfactants for Solubilization
Non-ionic surfactants like Tween 20 or Pluronic F-68 can be used at low concentrations to improve the solubility of hydrophobic compounds in aqueous media.
| Surfactant | Recommended Starting Concentration in Assay Media | Notes |
| Tween 20 | 0.01% - 0.05% (v/v) | Can be cytotoxic at higher concentrations. |
| Pluronic F-68 | 0.02% - 0.1% (w/v) | Often used in cell culture to protect against shear stress and can aid solubility. |
Detailed Steps:
-
Prepare Stock Solution: Prepare a high-concentration stock of 6-chloro-5-methoxy-3(2H)-pyridazinone in 100% DMSO as described in Protocol 1.
-
Prepare Surfactant-Containing Medium: Supplement your assay medium with the desired final concentration of the surfactant (e.g., 0.02% Pluronic F-68).
-
Dilution: Perform a stepwise dilution of the DMSO stock solution directly into the surfactant-containing medium. It is often beneficial to add the DMSO stock to a small volume of the medium first, mix well, and then bring it to the final volume.
-
Vehicle Control: Always include a vehicle control containing both DMSO and the surfactant at the same final concentrations used for the test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gotriple - Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H )-one in Different Pharmaceutical Solvents [gotriple.eu]
- 4. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems [mdpi.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The degradation of chlorpyrifos and diazinon in aqueous solution by ultrasonic irradiation: effect of parameters and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics and chloropicrin formation during aqueous chlorination of dinoseb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. alzet.com [alzet.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Assessing the stability of 6-chloro-5-methoxy-3(2H)-pyridazinone under various experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 6-chloro-5-methoxy-3(2H)-pyridazinone under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guides
Issue: Unexpected degradation of 6-chloro-5-methoxy-3(2H)-pyridazinone in aqueous solution.
-
Question: My compound is degrading rapidly in an aqueous buffer. What could be the cause and how can I troubleshoot this?
-
Answer: The stability of 6-chloro-5-methoxy-3(2H)-pyridazinone in aqueous solutions is highly dependent on the pH. Pyridazinone rings can be susceptible to hydrolysis under certain pH conditions. To troubleshoot, perform a pH stability profile. We recommend testing the stability of the compound in a range of buffers from acidic to basic (e.g., pH 2, 4, 7, 9, and 12) at a controlled temperature. Analyze samples at various time points using a stability-indicating analytical method, such as HPLC, to quantify the remaining parent compound and detect any degradation products.
Issue: Inconsistent results in thermal stability studies.
-
Question: I am observing variable degradation of my compound when subjecting it to heat. Why is this happening and what can I do to get consistent results?
-
Answer: Inconsistent thermal stability results can arise from several factors. Ensure that the temperature is uniformly distributed within your heating apparatus (e.g., oven or heating block). Hot spots can lead to accelerated degradation in some samples. Additionally, the physical form of the compound (e.g., crystalline vs. amorphous) can influence its thermal stability. Characterize the solid-state properties of your sample before conducting the experiment. For consistent results, use a calibrated and validated oven and ensure your sample is spread thinly in a container that allows for uniform heat exposure.
Issue: Formation of multiple unknown peaks during photostability testing.
-
Question: After exposing my compound to light, I see several new peaks in my chromatogram that I cannot identify. How should I proceed?
-
Answer: The formation of multiple degradation products upon exposure to light suggests that 6-chloro-5-methoxy-3(2H)-pyridazinone may be photolabile. To address this, first, ensure you are following ICH Q1B guidelines for photostability testing, which specify the light sources and exposure levels. To identify the unknown peaks, you will need to perform forced degradation under photolytic conditions to generate sufficient quantities of the degradants for structural elucidation using techniques like LC-MS/MS and NMR. It is also crucial to test the compound in both solid and solution forms, as the degradation pathways can differ.
Frequently Asked Questions (FAQs)
What are the typical forced degradation conditions for a compound like 6-chloro-5-methoxy-3(2H)-pyridazinone?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance.[1] Typical conditions involve exposing the compound to acid and base hydrolysis, oxidation, heat, and light.[1][2] The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect and resolve the degradation products from the parent compound.[1]
How do I develop a stability-indicating analytical method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. The development of such a method typically involves:
-
Performing forced degradation studies to generate a representative sample of degradation products.
-
Developing a separation technique, most commonly a reverse-phase HPLC method, that can resolve the parent compound from all known degradation products and process impurities.
-
Validating the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
What are the likely degradation pathways for 6-chloro-5-methoxy-3(2H)-pyridazinone?
While specific degradation pathways for 6-chloro-5-methoxy-3(2H)-pyridazinone would need to be determined experimentally, pyridazinone derivatives can undergo several types of reactions. Potential degradation pathways could include hydrolysis of the methoxy group, cleavage of the pyridazinone ring, or reactions involving the chloro substituent. Forced degradation studies coupled with structural elucidation techniques are necessary to identify the actual degradation products and propose the degradation pathways.
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Data for 6-chloro-5-methoxy-3(2H)-pyridazinone
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 12.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 40°C | 18.2 | 3 |
| Oxidation | 3% H₂O₂ | 12 h | 25°C | 9.8 | 1 |
| Thermal | Solid State | 48 h | 80°C | 5.3 | 1 |
| Photolytic (Solid) | ICH Q1B Option 2 | - | 25°C | 7.1 | 2 |
| Photolytic (Solution) | ICH Q1B Option 2 | - | 25°C | 15.6 | 4 |
Experimental Protocols
Protocol for Acid/Base Hydrolysis Stability Study
-
Preparation of Stock Solution: Prepare a stock solution of 6-chloro-5-methoxy-3(2H)-pyridazinone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Add an appropriate volume of the stock solution to 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.
-
Basic: Add an appropriate volume of the stock solution to 0.1 M sodium hydroxide to achieve a final drug concentration of approximately 100 µg/mL.
-
-
Incubation: Incubate the solutions at a specified temperature (e.g., 60°C for acidic and 40°C for basic conditions).
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Neutralize the withdrawn samples (acidic samples with NaOH, basic samples with HCl) to prevent further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Logical Flow for Stability Assessment.
References
Minimizing byproduct formation in palladium-catalyzed pyridazinone coupling reactions.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with byproduct formation in palladium-catalyzed coupling reactions involving pyridazinone scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in palladium-catalyzed pyridazinone coupling reactions?
A1: The most prevalent byproducts include:
-
Homocoupling Products: Formation of biaryl or bi-heteroaryl compounds from the coupling of two identical starting molecules (e.g., two boronic acid molecules in a Suzuki coupling). This is often promoted by the presence of oxygen.[1][2]
-
Protodeboronation/Dehalogenation: Loss of the boronic acid/ester group or the halide from the starting material, which is replaced by a hydrogen atom. This side reaction can be significant, particularly with heteroaryl boronic acids bearing electron-withdrawing groups or when using aqueous media.[3][4][5]
-
Hydrodehalogenation: An unproductive side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can compete with the desired reductive elimination step in the catalytic cycle.[6]
-
Catalyst Decomposition Products: Formation of palladium black (insoluble Pd(0)) indicates catalyst deactivation and precipitation, which reduces catalytic efficiency.
Q2: My Suzuki-Miyaura reaction is generating significant amounts of boronic acid homocoupling byproduct. What is the cause and how can I prevent it?
A2: Homocoupling of boronic acids is primarily an oxygen-mediated process. To minimize this:
-
Ensure Inert Atmosphere: Rigorously deoxygenate all solvents and reagents.[1] Perform the reaction under a strict inert atmosphere (Nitrogen or Argon) from start to finish. A nitrogen subsurface sparge prior to catalyst introduction can be particularly effective.[2]
-
Order of Reagent Addition: Pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide for 10-15 minutes at 60-80°C before adding the boronic acid can suppress homocoupling.[1]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that may promote homocoupling, without interfering with the main catalytic cycle.[2]
Q3: I am observing a low yield in my Buchwald-Hartwig amination of a chloropyridazinone. What factors should I investigate?
A3: Low yields in Buchwald-Hartwig aminations can stem from several factors:
-
Catalyst System (Ligand/Precursor): The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., X-Phos, DavePhos) are often effective as they promote the rate-limiting oxidative addition and facilitate reductive elimination.[7][8]
-
Base Selection: The strength of the base is crucial. Strong, non-nucleophilic bases like NaOtBu, K3PO4, or KOt-Bu are commonly used. The optimal base can be substrate-dependent and may require screening.[8]
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or DMF are typical choices. Ensure the solvent is thoroughly dried, as water can interfere with the reaction.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can cause decomposition of the starting materials or the catalyst. Microwave irradiation can sometimes improve yields and reduce reaction times.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Levels of Dehalogenated Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Reductive Elimination | Switch to a more sterically hindered and electron-donating ligand (e.g., from PPh₃ to a Buchwald-type ligand like X-Phos or S-Phos). | Bulky ligands accelerate the final reductive elimination step, which forms the desired C-N or C-C bond, helping it outcompete the hydrodehalogenation side reaction.[6][7] |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox. | Water or other protic impurities can act as a proton source, leading to the quenching of intermediates and the formation of the dehalogenated product. |
| Base is Too Weak | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu). | A stronger base can facilitate the deprotonation of the amine (in Buchwald-Hartwig) or the transmetalation step (in Suzuki), accelerating the productive catalytic cycle. |
Issue 2: Reaction Stalls / Incomplete Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Use a more robust pre-catalyst or ligand system. | The catalyst may be slowly deactivating over the course of the reaction. Ligands like those based on pyridinium amidate (PYA) have shown high stability and turnover numbers.[9] |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).[4] | Poor solubility of any of the reaction components can lead to slow reaction rates and incomplete conversion. Sometimes a biphasic system is necessary.[4] |
| Boronic Acid Instability | Use the corresponding boronate ester (e.g., pinacol ester) instead of the boronic acid. | Boronate esters are often more stable than boronic acids, especially under reaction conditions, and are less prone to degradation pathways like protodeboronation.[10] |
Quantitative Data Summary
Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination of 2-Bromo-13α-estrone 3-methyl ether with Aniline
Reaction Conditions: 1 equiv. bromo-estrone, 1.2 equiv. aniline, Pd source, ligand, base, toluene, 10 min microwave irradiation at 100 °C.[8]
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (2 equiv.) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | P(o-tol)₃ (10) | KOt-Bu | 70 |
| 2 | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | 91 |
| 3 | Pd(OAc)₂ (10) | X-Phos (10) | Cs₂CO₃ | 87 |
| 4 | Pd(OAc)₂ (10) | S-Phos (10) | KOt-Bu | 85 |
| 5 | Pd(OAc)₂ (10) | RuPhos (10) | KOt-Bu | 82 |
This table demonstrates that for this specific substrate, the combination of Pd(OAc)₂ with the bulky, electron-rich phosphine ligand X-Phos and the strong base KOt-Bu provided the highest yield.[8]
Table 2: Optimization of Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine
Reaction Conditions: 3-bromo-6-(thiophen-2-yl)pyridazine, (hetero)aryl-boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol/H₂O, 80 °C.[5]
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | 4-Formylphenylboronic acid | 3a | 28 |
| 2 | 4-Cyanophenylboronic acid | 3b | 14 |
| 3 | Thiophene-2-boronic acid | 3c | 15 |
| 4 | Furan-2-boronic acid | 3d | 28 |
| 5 | Phenylboronic acid | 3e | 25 |
The low-to-moderate yields were attributed to competitive side reactions like homocoupling of the brominated precursor and hydrolytic deboronation of the boronic acids, particularly those bearing electron-withdrawing groups.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is adapted from best practices to minimize common byproducts.[1][2][5]
-
Reagent and Solvent Preparation:
-
Spurge the solvent (e.g., a 4:1 mixture of 1,2-dimethoxyethane (DME) and water) with dry nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Ensure the boronic acid and aryl halide are pure and dry.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the pyridazinone halide (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
-
Pre-heating and Catalyst Addition:
-
Add the degassed solvent via cannula.
-
Begin stirring and heat the mixture to 60-80 °C.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and dissolve it in a small amount of degassed solvent.
-
Add the catalyst solution to the heated reaction mixture via syringe.
-
-
Reaction Monitoring and Workup:
-
Maintain the reaction at the desired temperature under a positive pressure of nitrogen.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visual Guides (Diagrams)
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Refining purification protocols for separating regioisomers of pyridazinone products.
Technical Support Center: Purification of Pyridazinone Regioisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for separating regioisomers of pyridazinone products.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone regioisomers are co-eluting or have very poor separation on a silica gel column. What should I do?
A1: This is a common challenge due to the often subtle structural differences between regioisomers. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Solvent Polarity: Systematically screen solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Small, incremental changes in the solvent ratio can significantly impact resolution.
-
Solvent Selectivity: Introduce a third solvent with a different selectivity to modulate the interactions with the stationary phase. For example, adding a small amount of methanol or acetonitrile to a hexane/ethyl acetate system can alter the separation.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider alternative stationary phases such as alumina (basic or neutral), or reversed-phase silica (C18, C8). The differing surface chemistries can lead to differential retention of the regioisomers.
-
-
Employ Gradient Elution:
Q2: I have a crude mixture of pyridazinone regioisomers. Should I attempt direct crystallization or chromatography first?
A2: The choice between direct crystallization and chromatography depends on the purity of your crude product and the physical properties of the regioisomers.
-
Direct Crystallization: If one regioisomer is present in a significantly higher amount and tends to crystallize readily, direct crystallization from the crude mixture can be an efficient first purification step. Experiment with a variety of solvents to find one in which one isomer is sparingly soluble at room temperature but soluble at elevated temperatures, while the other remains more soluble.
-
Chromatography First: If the regioisomers are present in similar amounts or if the crude product contains many impurities, column chromatography is generally the preferred initial purification step to isolate the isomeric mixture from other byproducts. The enriched fractions containing the regioisomers can then be subjected to further purification by crystallization or a more specialized chromatographic technique.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) to separate pyridazinone regioisomers?
A3: Yes, HPLC is a powerful technique for separating closely related isomers.
-
Normal-Phase HPLC: Can offer better resolution than flash chromatography due to smaller particle sizes of the stationary phase. Chiral columns like Chiralcel OJ and OF have been successfully used for separating enantiomeric pyridazinone derivatives and may also be effective for certain regioisomers.[3]
-
Reversed-Phase HPLC: Is also a viable option, particularly for more polar pyridazinone derivatives. A mobile phase of water/acetonitrile or water/methanol with or without additives like formic acid or trifluoroacetic acid is commonly used.
Q4: Are there any other techniques besides chromatography and crystallization for separating pyridazinone regioisomers?
A4: While less common for routine purification, other techniques that can be explored include:
-
Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale separations (mg scale) and for quickly screening for effective solvent systems.
-
Supercritical Fluid Chromatography (SFC): Can offer unique selectivity and is a "greener" alternative to normal-phase HPLC.
-
Selective Derivatization: In some cases, it may be possible to selectively react one regioisomer to form a derivative with significantly different physical properties, allowing for easy separation. The derivative can then be converted back to the original compound if the reaction is reversible.
Troubleshooting Guides
Guide 1: Poor Resolution in Column Chromatography
Problem: The regioisomers are not separating on the silica gel column.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Guide 2: Difficulty with Crystallization
Problem: The desired regioisomer does not crystallize from the purified fractions.
Caption: Troubleshooting workflow for difficult crystallizations.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Dry pack the column with silica gel.
-
Wet the silica gel with the initial, low-polarity mobile phase, ensuring no cracks or channels form.
-
-
Sample Loading:
-
Dissolve the crude pyridazinone mixture in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
If a gradient is used, gradually increase the percentage of the more polar solvent. A shallow gradient (e.g., 0-20% ethyl acetate in hexane over 20 column volumes) is often effective for separating isomers.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC, HPLC, or NMR to determine the purity and identify the fractions containing the desired regioisomers.
-
Combine the pure fractions of each regioisomer and evaporate the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the regioisomer mixture in a few drops of a candidate solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the desired compound has high solubility at high temperature and low solubility at low temperature.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation: Examples of Purification Parameters
| Regioisomer Type | Purification Method | Stationary Phase | Mobile Phase / Solvent | Observations |
| 4- and 5-(substituted amino)-3(2H)-pyridazinone | Column Chromatography | Silica Gel | Varies based on substituent | 4-isomers are generally more lipophilic than 5-isomers, aiding separation.[4] |
| Substituted 3(2H)-pyridazinones | Flash Chromatography | Silica Gel | 0-100% Ethyl Acetate in Cyclohexane | Gradient elution is effective for separating products from reaction mixtures.[1][2] |
| Phenyl-substituted Pyridazine | Extraction & Recrystallization | N/A | Dichloromethane (extraction), Methanol/Water (precipitation) | A combination of extraction and precipitation can yield pure product.[5] |
| Enantiomeric 4,5-disubstituted 3(2H)-pyridazinones | Chiral HPLC | Chiralcel OJ, Chiralcel OF | Hexane, Ethanol, 2-Propanol | Specific chiral columns and mobile phases are required for enantiomeric separation.[3] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipophilicity of aminopyridazinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Enhancing Reproducibility of Biological Assays with Pyridazinone Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and improve poor reproducibility in biological assays involving pyridazinone compounds. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Solubility and Handling
Question: My pyridazinone compound precipitates out of solution when I dilute it into my aqueous assay buffer from a DMSO stock. How can I prevent this and ensure an accurate compound concentration?
Answer: Poor aqueous solubility is a common challenge with pyridazinone derivatives and a primary source of assay variability.[1][2][3][4] Here are several strategies to address this:
-
Optimize Your Dilution Protocol: Avoid making large serial dilutions directly into your aqueous buffer. Instead, perform initial serial dilutions in 100% DMSO to maintain solubility. For the final dilution into the aqueous assay buffer, add the compound in a small volume of DMSO to the buffer with vigorous mixing or vortexing. The final DMSO concentration in your assay should be kept as low as possible (typically ≤1%) and be consistent across all wells, including controls.
-
Use Sonication: After diluting your compound into the final assay buffer, brief sonication can help re-dissolve any small precipitates that may have formed.[2]
-
Consider Co-solvents: If DMSO is not suitable or if precipitation persists, other organic solvents like ethanol or polyethylene glycol (PEG) could be explored, though their compatibility with the specific assay must be validated.[5]
-
Check for Salt Formation: If your pyridazinone has ionizable groups, ensure the pH of your buffer is appropriate to maintain its solubility. In some cases, forming a salt of the compound can improve its aqueous solubility.
-
Proper Storage of DMSO Stocks: DMSO is hygroscopic (absorbs water from the air). Water contamination in your DMSO stock can reduce the solubility of your compound over time, leading to precipitation upon use.[2] Use fresh, anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant. Minimize freeze-thaw cycles, which can also promote precipitation.[2][3][6]
2. Compound Aggregation
Question: I'm observing non-specific inhibition in my assay that doesn't follow a clear dose-response curve. Could this be due to compound aggregation?
Answer: Yes, the formation of colloidal aggregates by small molecules is a frequent cause of false positives in high-throughput screening and can lead to irreproducible results.[7][8][9][10] These aggregates can non-specifically inhibit enzymes and other proteins.
-
Perform a Detergent Test: A common method to identify aggregation-based inhibition is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibitory activity of your pyridazinone compound is significantly reduced or eliminated in the presence of the detergent, it is likely due to aggregation.
-
Vary Protein Concentration: The IC50 of an aggregating inhibitor is often sensitive to the concentration of the target protein. If the IC50 value of your compound changes significantly when you alter the protein concentration in your assay, this can be another indicator of aggregation-based inhibition.[9]
-
Visually Inspect Your Assay Wells: At higher concentrations, compound precipitation or aggregation might be visible as turbidity or particulate matter in the wells.
3. Assay Interference
Question: My results in a fluorescence-based assay are inconsistent. How can I determine if my pyridazinone compound is interfering with the assay signal?
Answer: Many organic small molecules, including those with heterocyclic ring structures like pyridazinones, can interfere with fluorescence and luminescence readouts.[11][12][13][14] This interference can manifest as autofluorescence (the compound itself emits light at the detection wavelength) or quenching (the compound absorbs the light emitted by the reporter fluorophore).
-
Run a Compound-Only Control: To check for autofluorescence, measure the signal of your compound in the assay buffer without any of the assay reagents (e.g., enzyme, substrate, detection reagents). A high signal in this control indicates that your compound is fluorescent and may be contributing to the assay signal, leading to false-positive or artificially high readings.[14]
-
Perform a Quenching Test: To assess signal quenching, run the full assay reaction to generate a stable signal, and then add your compound. A decrease in the signal after the addition of your compound suggests it is quenching the fluorescence or luminescence.
-
Use Orthogonal Assays: If possible, confirm your findings using an orthogonal assay with a different detection method (e.g., an absorbance-based assay or a label-free detection method) to validate hits and eliminate false positives due to assay interference.[11][13]
4. Off-Target Effects and Assay Specificity
Question: My pyridazinone compound shows activity in a cell-based assay, but I'm not sure if it's acting on my intended target. How can I assess its specificity?
Answer: Pyridazinone derivatives have been shown to interact with a wide range of biological targets, including kinases, phosphodiesterases (PDEs), and cyclooxygenases (COXs).[6][15][16][17][18][19][20] Therefore, off-target effects are a valid concern and can lead to misinterpretation of results.
-
Kinase Inhibition Profiling: If your primary target is not a kinase, it is still advisable to screen your compound against a panel of kinases, as many small molecules show promiscuous kinase inhibitory activity. Several commercial services offer kinase profiling panels.
-
Target Engagement Assays: Employ assays that directly measure the binding of your compound to its intended target within the cellular environment, such as cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays.
-
Use of Structurally Unrelated Inhibitors: As a positive control, use a well-characterized inhibitor of your target that is structurally different from your pyridazinone compound. If both compounds produce a similar biological effect, it increases confidence that the observed phenotype is due to inhibition of the intended target.
-
Knockdown/Knockout Models: The most rigorous way to confirm on-target activity is to use a cell line where your target of interest has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). The effect of your compound should be significantly diminished or absent in these cells compared to the wild-type control.
Data Presentation
Table 1: Troubleshooting Summary for Poor Reproducibility
| Observed Issue | Potential Cause | Recommended Action(s) |
| Compound precipitates upon dilution | Poor aqueous solubility | Optimize dilution protocol (serial dilutions in DMSO), use sonication, consider co-solvents, check buffer pH. |
| Inconsistent results between experiments | Compound degradation | Use fresh, anhydrous DMSO for stock solutions, minimize freeze-thaw cycles, store stocks appropriately. |
| Non-specific inhibition, steep dose-response | Compound aggregation | Perform a detergent test (e.g., with 0.01% Triton X-100), vary target protein concentration. |
| High background signal in fluorescence assay | Compound autofluorescence | Run a compound-only control (compound in buffer without assay reagents). |
| Lower than expected signal in fluorescence assay | Signal quenching | Add compound to a completed assay reaction and measure signal change. |
| Unexpected cellular phenotype | Off-target effects | Profile against a kinase panel, perform target engagement assays, use knockdown/knockout cell models. |
Experimental Protocols
Protocol 1: Detergent Test for Compound Aggregation
-
Prepare two sets of assay buffers:
-
Assay Buffer A: Standard assay buffer.
-
Assay Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Set up your assay in parallel using both buffers.
-
Prepare a dilution series of your pyridazinone compound.
-
Add the compound dilutions to the assay plates for both buffer conditions.
-
Initiate and read the assay according to your standard protocol.
-
Analyze the data: Compare the dose-response curves and IC50 values obtained in the presence and absence of detergent. A significant rightward shift in the IC50 curve or a complete loss of activity in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Protocol 2: Kinase Activity Assay (Generic Luminescence-Based)
This is a generic protocol for a kinase assay that measures ATP depletion, such as Promega's Kinase-Glo®. Specific details will need to be optimized for the particular kinase and substrate.
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of your kinase and substrate in the reaction buffer.
-
Prepare a solution of ATP at 2x the desired final concentration in the reaction buffer.
-
Prepare serial dilutions of your pyridazinone inhibitor in 100% DMSO. Then, make an intermediate dilution in the kinase reaction buffer.
-
-
Assay Procedure:
-
To the wells of a white, opaque 384-well plate, add 5 µL of the pyridazinone compound dilution (or DMSO for control).
-
Add 10 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and detect remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to your controls (0% inhibition with DMSO, 100% inhibition with no enzyme or a known potent inhibitor).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. annalsmedres.org [annalsmedres.org]
- 20. researchgate.net [researchgate.net]
Proper storage conditions to prevent the degradation of 6-chloro-5-methoxy-3(2H)-pyridazinone.
Technical Support Center: 6-Chloro-5-methoxy-3(2H)-pyridazinone
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage conditions to prevent the degradation of 6-chloro-5-methoxy-3(2H)-pyridazinone. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Recommended Storage Conditions
Proper storage is critical to maintain the stability and purity of 6-chloro-5-methoxy-3(2H)-pyridazinone. The following table summarizes the recommended conditions based on general guidelines for chlorinated organic compounds and specific information for related pyridazinone derivatives.
| Parameter | Recommended Condition | Rationale & Considerations |
| Temperature | 2-8°C (Refrigerated) | While some similar compounds are stored at room temperature, refrigeration is a safer precaution to minimize potential degradation.[1][2][3] Avoid repeated freeze-thaw cycles. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and hydrolysis by excluding oxygen and moisture.[3] |
| Light | Protect from light | Store in an opaque or amber-colored vial to prevent photodegradation.[4] |
| Moisture | Store in a dry environment | Chlorinated compounds can be sensitive to moisture, which may lead to hydrolysis and the formation of hydrochloric acid.[5][6] Use of a desiccant is recommended.[6] |
| Container | Tightly sealed, chemically resistant container | Use glass or a compatible coated metal container.[4][5] Avoid aluminum, magnesium, zinc, and their alloys.[6] Carbon steel is generally suitable, with stainless steel being a better option to prevent rust contamination.[5] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling and storage of 6-chloro-5-methoxy-3(2H)-pyridazinone.
FAQs
-
Q1: My 6-chloro-5-methoxy-3(2H)-pyridazinone powder has changed color. What should I do?
-
A1: A color change (e.g., from white/off-white to yellow or brown) can indicate degradation. Do not use the compound for experiments where high purity is required. It is advisable to acquire a new batch and review your storage procedures to ensure they align with the recommendations (cool, dry, dark, inert atmosphere). Discoloration in storage tanks can be a sign of instability.[6]
-
-
Q2: I've observed a decrease in the purity of my compound over time. What is the likely cause?
-
A2: A loss of purity is likely due to chemical degradation. The most common degradation pathways for chlorinated compounds involve hydrolysis and thermal decomposition.[5][6] Ensure the compound is stored in a moisture-free environment and at the recommended low temperature. Storing under an inert gas can also help prevent oxidative degradation.
-
-
Q3: Can I store my compound in a standard laboratory freezer?
-
A3: While low temperatures are recommended, ensure the freezer is not a source of moisture. If the freezer is not a frost-free model, ice buildup can introduce moisture when the container is opened. If freezing, allow the container to warm to room temperature before opening to prevent condensation. For flammable materials, refrigerators and freezers must be certified to be spark-proof.[4]
-
-
Q4: What solvents are compatible for dissolving and storing 6-chloro-5-methoxy-3(2H)-pyridazinone?
-
A4: While specific solubility data is not provided in the search results, pyridazinone derivatives are often soluble in water.[7] However, for long-term storage in solution, a dry, aprotic solvent would be preferable to prevent hydrolysis. Always perform a small-scale solubility test first. The choice of solvent will also depend on the intended application.
-
-
Q5: How should I handle spills of 6-chloro-5-methoxy-3(2H)-pyridazinone?
-
A5: In case of a spill, evacuate the area and eliminate ignition sources.[6] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[1] Use an absorbent, non-reactive material to clean up the spill and dispose of it as hazardous chemical waste according to your institution's guidelines.
-
Experimental Protocols
Protocol 1: Stability Testing of 6-chloro-5-methoxy-3(2H)-pyridazinone
This protocol outlines a general procedure for assessing the stability of the compound under various conditions.
-
Sample Preparation:
-
Aliquot equal amounts of 6-chloro-5-methoxy-3(2H)-pyridazinone into several amber glass vials.
-
Create different sets of samples to test various conditions (e.g., 2-8°C with inert gas, room temperature exposed to air, 40°C to simulate accelerated degradation).
-
For each condition, prepare triplicate samples.
-
-
Time Points:
-
Establish a timeline for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Analytical Method:
-
At each time point, analyze the purity of one set of samples from each condition using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The mobile phase and column selection should be optimized to achieve good separation of the parent compound from any potential degradants.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each condition.
-
Identify and quantify any major degradation products.
-
Plot the percentage of the parent compound versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Potential degradation pathways for the compound.
References
- 1. achemblock.com [achemblock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-chloro-5-methyl-2H-pyridazin-3-one | 1703-07-7 [amp.chemicalbook.com]
- 4. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. oxy.com [oxy.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing Dose-Response Curves for Novel Pyridazinone Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of novel pyridazinone inhibitors.
Troubleshooting Guides
This section provides solutions to common problems observed during the generation of dose-response curves for pyridazinone inhibitors.
Issue 1: High Variability Between Replicates in Biochemical Assays
Q: My dose-response data shows significant scatter and poor reproducibility between replicate wells. What are the potential causes and solutions?
A: High variability in replicate data can obscure the true activity of your compound and lead to inaccurate IC50 values. The common causes and troubleshooting steps are outlined below:
-
Pipetting Errors: Inaccurate or inconsistent liquid handling is a primary source of variability.
-
Solution: Ensure pipettes are properly calibrated. Use automated liquid handlers for improved precision, especially in high-throughput screening. When pipetting manually, use fresh tips for each concentration and ensure proper technique to avoid bubbles.
-
-
Reagent Instability: Degradation of reagents like the kinase, substrate, or ATP can lead to inconsistent results.
-
Solution: Aliquot reagents into single-use volumes to avoid multiple freeze-thaw cycles. Prepare fresh buffers and solutions for each experiment.
-
-
Inconsistent Incubation Times: Variations in incubation times across the plate can affect the extent of the enzymatic reaction.
-
Solution: Use a multi-channel pipette or automated dispenser to start and stop reactions simultaneously across the plate. Ensure consistent timing for all incubation steps.
-
-
Plate Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents and alter reaction kinetics.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill these wells with buffer or media to create a humidity barrier.
-
Issue 2: The Dose-Response Curve Has a Shallow Slope
Q: The Hill slope of my fitted dose-response curve is significantly less than 1.0. What does this indicate and how can I address it?
A: A shallow dose-response curve suggests that a large change in inhibitor concentration is required to produce a small change in response. This can indicate several underlying experimental issues or characteristics of the inhibitor.[1][2]
-
Positive Cooperativity or Multiple Binding Sites: The inhibitor may have complex binding kinetics not suited for a standard four-parameter logistic fit.
-
Assay Artifacts: The observed inhibition may be due to non-specific effects at higher concentrations.
-
Inhibitor Potency: The inhibitor may be a weak binder to the target kinase.
-
Data Quality: High variability or an insufficient number of data points can lead to an inaccurate curve fit.
Troubleshooting Steps:
-
Review Assay Conditions: Ensure that the enzyme and substrate concentrations are optimal. For kinase assays, the ATP concentration should ideally be at or near the Km value.[3]
-
Extend Concentration Range: Test a wider range of inhibitor concentrations to better define the top and bottom plateaus of the curve.
-
Check for Non-Specific Inhibition: Perform counter-screens, such as running the assay without the kinase, to identify non-specific effects of the compound.
-
Evaluate Data Fit: Use a curve-fitting model that does not assume a standard slope if the shallow slope is reproducible and not due to an artifact.
Issue 3: Low Z'-Factor in a High-Throughput Screen (HTS)
Q: My HTS assay for pyridazinone inhibitors is showing a Z'-factor below 0.5. How can I improve the robustness of my assay?
A: The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value below 0.5 suggests that the assay may not be reliable for hit identification.[4][5][6] To improve a low Z'-factor, you need to either increase the separation between your positive and negative controls (the signal window) or decrease the variability of your data.
| Troubleshooting Step | Rationale |
| Optimize Reagent Concentrations | Tune enzyme and substrate levels to maximize the difference between the uninhibited and fully inhibited signals. |
| Standardize Liquid Handling | Use automated liquid handlers to reduce pipetting errors and improve consistency.[7] |
| Increase Incubation Times | Allow the enzymatic reaction to proceed for a longer duration to generate a stronger signal, but ensure it remains in the linear range. |
| Check for Reagent Quality | Use high-quality, validated reagents to minimize batch-to-batch variability. |
| Control for DMSO Effects | Ensure the final DMSO concentration is consistent across all wells and within the tolerance of the assay. |
Frequently Asked Questions (FAQs)
Biochemical Assays
Q1: How do I choose the right biochemical assay for my pyridazinone kinase inhibitor?
A1: The choice of assay depends on factors like the specific kinase, available equipment, and desired throughput. Common options include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced. They are highly sensitive, have a large dynamic range, and are well-suited for HTS.[8][9][10]
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescence resonance energy transfer to detect the phosphorylation of a substrate. They are also suitable for HTS and can be very sensitive.[7][11]
-
Radiometric Assays: These are considered the gold standard for accuracy as they directly measure the incorporation of a radiolabeled phosphate group into a substrate. However, they are lower throughput and require handling of radioactive materials.
Q2: My pyridazinone compound is fluorescent. How can I prevent interference in my fluorescence-based assay?
A2: Compound autofluorescence can be a significant issue in fluorescence-based assays.[9] Here are some strategies to mitigate this:
-
Use a Time-Resolved FRET (TR-FRET) Assay: TR-FRET assays measure the FRET signal after a delay, which significantly reduces interference from short-lived background fluorescence.[7]
-
Perform a Counter-Screen: Run the assay in the absence of the kinase or substrate to quantify the compound's intrinsic fluorescence. This value can then be subtracted from the experimental wells.
-
Adjust the Fitting Formula: Modify the dose-response curve fitting equation to account for the compound's autofluorescence.[9]
Q3: What is the optimal DMSO concentration for my assay, and how does it affect the results?
A3: Most pyridazinone inhibitors are dissolved in DMSO. While necessary for solubility, DMSO can inhibit kinase activity at higher concentrations.[12][13]
-
General Guideline: Aim for a final DMSO concentration of 1% or less in your assay.
-
Optimization: It is crucial to determine the DMSO tolerance of your specific assay by running a dose-response curve of DMSO.
-
Consistency is Key: Ensure that the final DMSO concentration is the same in all wells, including controls, to avoid introducing variability. Even ultra-low concentrations of DMSO can have heterogeneous effects on signaling proteins.[14][15]
Data Analysis and Interpretation
Q4: My dose-response data does not reach a bottom plateau. Can I still determine an IC50 value?
A4: If your data does not define a bottom plateau, the IC50 value derived from a standard four-parameter fit will be unreliable and have a very wide confidence interval.[16]
-
Constrain the Fit: If you have reliable controls that define 0% and 100% inhibition, you can constrain the top and bottom plateaus of the curve during the fitting process.
-
Report as > Maximum Concentration: If the inhibitor does not achieve 50% inhibition at the highest tested concentration, the IC50 should be reported as greater than that concentration.
Q5: What is the difference between IC50 and Ki, and which should I report?
A5:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is dependent on the substrate concentration.
-
Ki (Inhibition constant): This is an intrinsic measure of the affinity of the inhibitor for the enzyme. It is independent of substrate concentration.
For initial screening and ranking of compounds, IC50 is often sufficient. However, for a more detailed characterization of the inhibitor's potency, especially for lead compounds, determining the Ki is recommended.
Cell-Based Assays
Q6: My pyridazinone inhibitor shows high potency in a biochemical assay but is much less active in a cell-based assay. What could be the reason?
A6: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target at a sufficient concentration.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors, this can lead to a significant rightward shift in the IC50 value.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Plasma Protein Binding: In the presence of serum in the cell culture media, the compound may bind to plasma proteins, reducing its free concentration available to interact with the target.
Experimental Protocols
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the activity of a wide range of kinases.[8][9][10]
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
Pyridazinone inhibitor (serially diluted)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2X kinase/substrate solution to each well.
-
Add 2.5 µL of 2X pyridazinone inhibitor dilution (in reaction buffer with a fixed DMSO concentration).
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This protocol is designed to assess the ability of a pyridazinone inhibitor to block the phosphorylation of a target protein in intact cells.[17][18][19]
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and serum
-
Pyridazinone inhibitor
-
Stimulating ligand (if required to activate the signaling pathway)
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum starve cells for 4-6 hours if necessary.
-
Pre-treat cells with various concentrations of the pyridazinone inhibitor for 1-2 hours.
-
Stimulate cells with the appropriate ligand for a predetermined time (e.g., 10-15 minutes) to induce phosphorylation of the target protein.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to the same protein concentration and add SDS-PAGE loading buffer.
-
Denature samples by boiling at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent and an imaging system.
-
-
Re-probing for Total Protein:
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein.
-
Data Tables
Table 1: Typical Assay Component Concentrations
| Component | Biochemical Assay (e.g., ADP-Glo™) | Cell-Based Assay |
| Pyridazinone Inhibitor | 1 nM - 100 µM | 10 nM - 100 µM |
| ATP | At or near Km (e.g., 10-100 µM) | 1-5 mM (intracellular) |
| Kinase | 1-10 nM | Endogenous levels |
| Substrate | 2-5x Km | Endogenous levels |
| Final DMSO Concentration | ≤ 1% | ≤ 0.5% |
Table 2: Assay Quality Control Parameters
| Parameter | Acceptable Range | Interpretation |
| Z'-Factor | 0.5 - 1.0 | Indicates a robust assay suitable for HTS.[4][5] |
| Signal-to-Background (S/B) | > 5 | A sufficient dynamic range for detecting inhibition. |
| Coefficient of Variation (%CV) | < 15% | Indicates good reproducibility of replicate measurements. |
Visualizations
Signaling Pathways and Workflows
Caption: c-Met signaling pathway and the inhibitory action of pyridazinone derivatives.
Caption: Simplified FER tyrosine kinase signaling cascade.
Caption: Troubleshooting workflow for dose-response curve analysis.
References
- 1. brainly.com [brainly.com]
- 2. pharmacology - What is the meaning of the slope in a graded dose-response curve? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. assay.dev [assay.dev]
- 5. bmglabtech.com [bmglabtech.com]
- 6. rna.uzh.ch [rna.uzh.ch]
- 7. dcreport.org [dcreport.org]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.ee]
- 9. ulab360.com [ulab360.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Quanterix [quanterix.com]
- 16. graphpad.com [graphpad.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Troubleshooting unexpected spectroscopic signals in 6-chloro-5-methoxy-3(2H)-pyridazinone synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 6-chloro-5-methoxy-3(2H)-pyridazinone?
A common and effective method for synthesizing the pyridazinone core involves the cyclization of a γ-keto acid with hydrazine hydrate. For the target molecule, a plausible starting material would be a substituted mucochloric or mucobromic acid derivative, which can undergo cyclization and subsequent methoxylation and chlorination steps.
Q2: What are the expected spectroscopic signals for pure 6-chloro-5-methoxy-3(2H)-pyridazinone?
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.0 | Singlet | 3H | -OCH₃ | |
| ~ 7.5 | Singlet | 1H | C₄-H | |
| ~ 12-13 | Broad Singlet | 1H | N-H | |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| ~ 58 | -OCH₃ | |||
| ~ 125 | C₄ | |||
| ~ 145 | C₅ | |||
| ~ 150 | C₆ | |||
| ~ 160 | C₃ (C=O) |
Table 2: Predicted IR and Mass Spectrometry Data
| IR Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |
| 3200-3400 (broad) | N-H stretch | |
| ~ 3050 | C-H aromatic stretch | |
| ~ 2950 | C-H aliphatic stretch | |
| 1650-1680 | C=O (amide) stretch | |
| 1580-1620 | C=C and C=N stretch | |
| ~ 1250 | C-O (ether) stretch | |
| 700-800 | C-Cl stretch | |
| Mass Spectrometry | m/z | Fragment |
| ~ 160.5 | [M]⁺ (for ³⁵Cl) | |
| ~ 162.5 | [M]⁺ (for ³⁷Cl) |
Q3: What are some potential impurities to be aware of during the synthesis?
Potential impurities could include unreacted starting materials, regioisomers formed during substitution reactions, or byproducts from incomplete cyclization. Over-chlorination or demethylation under harsh reaction conditions could also lead to impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and characterization of 6-chloro-5-methoxy-3(2H)-pyridazinone.
Problem 1: An unexpected sharp singlet is observed around δ 2.5 ppm in the ¹H NMR spectrum.
-
Possible Cause: This signal is characteristic of acetone, which may have been used as a solvent for cleaning glassware or for recrystallization and was not completely removed.
-
Verification: Check your experimental notes for the use of acetone. A GC-MS analysis of the sample can confirm the presence of residual solvent.
-
Solution: Dry the sample under high vacuum for an extended period to remove residual acetone.
Problem 2: The mass spectrum shows a significant peak at M+2, but with an intensity much higher than the expected isotopic pattern for a single chlorine atom.
-
Possible Cause: This suggests the presence of a dichlorinated impurity. This could arise if the reaction conditions for chlorination were too harsh or the reaction time was too long.
-
Verification: Analyze the ¹H NMR for any unexpected downfield shifts or disappearance of aromatic protons, which might indicate further substitution.
-
Solution: Purify the compound using column chromatography or recrystallization to separate the desired monochlorinated product from the dichlorinated impurity. Adjust the chlorination reaction conditions (e.g., lower temperature, shorter reaction time, or a milder chlorinating agent) in subsequent syntheses.
Problem 3: The IR spectrum shows a very broad absorption in the 2500-3300 cm⁻¹ region, and the C=O stretch is weaker than expected.
-
Possible Cause: The presence of a carboxylic acid impurity, likely from an uncyclized intermediate. The broad absorption is characteristic of the O-H stretch of a carboxylic acid.
-
Verification: The presence of a carboxylic acid can be confirmed by a broad singlet in the ¹H NMR spectrum between δ 10-12 ppm.
-
Solution: Ensure the initial cyclization reaction goes to completion. If the impurity is present in the final product, it can often be removed by washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Ensure the sample is dry.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum in the desired mass range.
Visualizations
Caption: A workflow diagram for troubleshooting unexpected spectroscopic signals.
Validation & Comparative
Validating the specific biological activity of 6-chloro-5-methoxy-3(2H)-pyridazinone.
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including promising anticancer properties.[1][2] This guide provides a comparative overview of the in vitro anticancer activity of select pyridazinone derivatives against various cancer cell lines, with a focus on validating their specific biological effects. While direct experimental data for 6-chloro-5-methoxy-3(2H)-pyridazinone is not extensively available in the public domain, this guide draws comparisons from structurally related pyridazinone compounds and established anticancer agents to provide a framework for its evaluation.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various pyridazinone derivatives against a panel of human cancer cell lines. The data is presented as GI50 or IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. For comparison, data for Sorafenib, a known multi-kinase inhibitor, and Doxorubicin, a standard chemotherapeutic agent, are included.
| Compound | Cancer Cell Line | Assay Type | GI50 / IC50 (µM) | Reference Compound | GI50 / IC50 (µM) of Reference |
| Pyridazinone Derivative 2h (a 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one) | Leukemia (SR) | SRB Assay | < 0.1 | - | - |
| Non-Small Cell Lung (NCI-H522) | SRB Assay | < 0.1 | - | - | |
| Colon (HCT-116) | SRB Assay | < 1.0 | - | - | |
| Breast (MCF7) | SRB Assay | < 1.0 | - | - | |
| Pyridazinone Derivative 10l (a diarylurea derivative) | Melanoma (LOX IMVI) | SRB Assay | 1.66 | Sorafenib | Not Reported |
| NSCLC (A549/ATCC) | SRB Assay | 1.76 | Sorafenib | Not Reported | |
| Pyridazinone Derivative 17a (a diarylurea derivative) | Melanoma (LOX IMVI) | SRB Assay | 1.80 | Sorafenib | Not Reported |
| Pyridazinone Derivative 43 (with a quinoline moiety) | Pancreatic (Panc-1) | SRB Assay | 2.9 | - | - |
| Pancreatic (Paca-2) | SRB Assay | 2.2 | - | - | |
| Doxorubicin (Standard Chemotherapeutic) | Breast (MCF-7) | MTT Assay | 3.1 | - | - |
| Lung (A549) | MTT Assay | 2.42 | - | - |
Experimental Protocols
The validation of the anticancer activity of pyridazinone derivatives typically involves in vitro cell-based assays. The following are detailed methodologies for commonly employed protocols.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3]
-
Cell Plating: Cancer cells are seeded in 96-well microtiter plates at a density of 5,000 to 40,000 cells/well and incubated for 24 hours.[4]
-
Compound Treatment: The test compounds (e.g., pyridazinone derivatives) are dissolved in a suitable solvent like DMSO and then diluted to the desired concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for an additional 48 hours.[4]
-
Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.[4]
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.[4]
-
Measurement: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution, and the absorbance is measured at 540 nm using a microplate reader.[3]
MTT Assay
The MTT assay is another colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]
-
Cell Plating: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[6]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[6]
-
Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[5]
Visualizing Experimental Workflow and Potential Mechanism
To better understand the process of validating the biological activity and a potential mechanism of action for these compounds, the following diagrams are provided.
Caption: A generalized workflow for in vitro anticancer activity screening.
Many pyridazinone derivatives have been investigated as kinase inhibitors.[7] The diagram below illustrates a simplified signaling pathway for the inhibition of a receptor tyrosine kinase (RTK), such as VEGFR-2, which is a common target in cancer therapy.
Caption: Simplified pathway of RTK inhibition by a pyridazinone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro anticancer activity [bio-protocol.org]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-Chloro-5-methoxy-pyridazinone Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-chloro-5-methoxy-pyridazinone derivatives and related analogues. By examining the impact of various substitutions on their biological activity, this document aims to inform the rational design of novel therapeutic agents.
The pyridazinone scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] The 6-chloro-5-methoxy-pyridazinone core, in particular, offers a unique template for modification, allowing for the fine-tuning of pharmacological properties. This guide synthesizes data from various studies on structurally related pyridazinone derivatives to elucidate key SAR trends.
Comparative Analysis of Anticancer Activity
| Compound Series | Key Structural Features | Substitutions | Cancer Cell Line | Activity (GI₅₀/IC₅₀ in µM) | Reference |
| A: 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones | 6-Aryl substitution | Aryl = 4-chlorophenyl (2h) | Leukemia (SR) | < 0.1 | [3] |
| Non-Small Cell Lung (NCI-H522) | < 0.1 | [3] | |||
| B: 4-Chloro-5-(amino)-2-p-tolyl-pyridazin-3(2H)-ones | 4-Chloro, 5-amino substitution | Amino = 4-methylpiperazin-1-yl (4g) | Liver (HEP3BPN 11) | Not specified (high activity) | [4][5] |
| Amino = 4-(2-hydroxyethyl)piperazin-1-yl (4i) | Breast (MDA 453) | Not specified (high activity) | [4][5] | ||
| C: Diarylurea-pyridazinones | Phenylurea at N2 | R = 4-chloro (10l) | Non-Small Cell Lung (A549/ATCC) | 1.66 - 100 | [6] |
| R = 4-methyl (17a) | Melanoma (LOX IMVI) | Significant GI% | [6] |
Analysis of Structure-Activity Relationships:
From the compiled data, several SAR trends can be inferred for anticancer activity:
-
Substitution at the 6-position: As seen in compound series A, the nature of the aryl group at the 6-position significantly influences cytotoxicity. The presence of a 4-chlorophenyl group in compound 2h resulted in potent activity against leukemia and non-small cell lung cancer cell lines.[3]
-
Substitution at the 4 and 5-positions: In series B, the introduction of a chloro group at the 4-position and various cyclic amino groups at the 5-position led to promising anticancer activity. Specifically, derivatives with a 4-methylpiperazin-1-yl or a 4-(2-hydroxyethyl)piperazin-1-yl moiety at the 5-position demonstrated notable inhibitory effects.[4][5]
-
Substitution at the 2-position: The diarylurea-pyridazinone series (C) highlights the importance of the substituent at the N2 position. The presence of a phenylurea moiety with different substitutions on the phenyl ring impacts the anticancer profile.[6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described for the evaluation of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives.[4][5]
Objective: To assess the cytotoxic potential of the synthesized compounds against various cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into sterile 96-well plates at an appropriate density in 100 µL of medium and allowed to adhere overnight.
-
Compound Treatment: A 20 µL aliquot of the individual test compound (at a starting concentration, e.g., 0.01 mM) is added to the wells.
-
Incubation: The cells are incubated with the compounds for 48 hours in a humidified atmosphere with 5% CO₂ at 37°C.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Second Incubation: The plates are incubated for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizing the Synthesis and Logic
To better illustrate the relationships and workflows involved in the study of these compounds, the following diagrams are provided.
Caption: Experimental workflow from synthesis to SAR analysis.
Caption: Logical relationship of substitutions to SAR.
Conclusion
The structure-activity relationship of pyridazinone derivatives is a complex but crucial area of study for the development of new therapeutic agents. The data presented in this guide, drawn from various studies on structurally related compounds, indicates that substitutions at the N2, C4, C5, and C6 positions of the pyridazinone ring all play a significant role in modulating anticancer activity. Further focused SAR studies on the 6-chloro-5-methoxy-pyridazinone scaffold are warranted to fully elucidate its therapeutic potential and to design next-generation drug candidates with improved potency and selectivity.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pyridazinone Compounds: A Comparative Guide to In Vitro and In Vivo Experimental Results
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyridazinone compounds, detailing their performance in both laboratory (in vitro) and living organism (in vivo) studies. The following sections present quantitative data, experimental protocols, and visual representations of key biological pathways to facilitate a comprehensive understanding of their therapeutic potential.
Pyridazinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4][5] The translation of promising in vitro results to successful in vivo outcomes is a critical step in the drug discovery pipeline. This guide aims to bridge the gap by presenting a cross-validated comparison of experimental data for this important class of compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, offering a clear comparison of the efficacy of different pyridazinone compounds in both in vitro and in vivo settings.
Anti-inflammatory Activity
A recent study synthesized and evaluated a series of new pyridazinone derivatives for their anti-inflammatory potential.[6] The compounds were tested for their in vitro inhibition of cyclooxygenase (COX) enzymes and their in vivo efficacy in a rat paw edema model.
| Compound | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | In Vitro COX-2 Selectivity Index (SI) | In Vivo Rat Paw Edema Inhibition (%) |
| 5a | >100 | 0.77 | 16.70 | High (Comparable to Indomethacin) |
| 5f | >100 | 1.89 | 13.38 | High (Comparable to Indomethacin) |
| Indomethacin | 0.21 | 0.42 | 0.50 | High |
| Celecoxib | 12.9 | 0.35 | 37.03 | High |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index (SI): Ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2.
In LPS-induced RAW264.7 macrophages, compound 5a demonstrated significant reductions in the pro-inflammatory cytokines TNF-α (87% reduction) and IL-6 (76% reduction), outperforming the standard drug celecoxib in the case of TNF-α.[6] This compound also suppressed TNF-α and IL-6 mRNA expression by 82% and 62%, respectively.[6] Furthermore, it inhibited nitric oxide (NO) production by 35.7% and reactive oxygen species (ROS) production by 42%.[6] In vivo, both compounds 5a and 5f showed strong anti-inflammatory effects in the rat paw edema model, with reduced gastric toxicity compared to indomethacin.[6]
Vasorelaxant Activity
Several studies have explored the potential of pyridazinone derivatives as vasodilators, with promising results in both in vitro and in vivo models. One study designed and synthesized two new series of pyridazin-3-one derivatives and evaluated their vasorelaxant activities on isolated pre-contracted rat thoracic aorta.[7]
| Compound | In Vitro EC50 (µM) |
| 4f | 0.0136 |
| 4h | 0.0117 |
| 5d | 0.0053 |
| 5e | 0.0025 |
| Hydralazine (Standard) | 18.2100 |
| Nitroglycerin (Standard) | 0.1824 |
EC50: Half-maximal effective concentration. A lower value indicates greater potency.
The most potent compounds, 5d and 5e , demonstrated a remarkable increase in eNOS mRNA expression and a significant up-leveling of aortic nitric oxide content, suggesting their mechanism of action involves the nitric oxide signaling pathway.[7][8] Another study reported a dihydropyridazinone derivative that reduced mean arterial blood pressure by 41.99% in an in vivo model, which was more effective than the standard drug hydralazine.[9]
Anticancer Activity
Novel pyridazinone derivatives have also been investigated for their potential as anti-cancer agents, particularly in osteosarcoma.[10] A study evaluated four pyridazinone scaffold-based compounds for their cytotoxic effects on human and murine osteosarcoma cell lines.
| Compound | In Vitro Effect | In Vivo Effect |
| 3a | Cytotoxic, Proapoptotic, Anti-proliferative, Anti-migratory | Reduced tumor growth |
| 3c | Cytotoxic, Proapoptotic, Anti-proliferative, Anti-migratory | Reduced tumor growth |
| 4aa | Cytotoxic, Proapoptotic, Anti-proliferative, Anti-migratory | Reduced tumor growth |
| 4ba | Cytotoxic, Proapoptotic, Anti-proliferative, Anti-migratory | Reduced tumor growth |
These compounds demonstrated the ability to limit cell proliferation, survival, and migration in vitro and decrease tumor development in a murine orthotopic osteosarcoma model.[10] Another study on a novel pyrimido-pyridazine derivative, compound 2b , showed significant antitumor activity against MDA-MB-231 breast cancer cells in vitro by inducing apoptosis and arresting the cell cycle in the S-phase.[11] In vivo, this compound significantly increased the lifespan and reduced tumor growth in lymphoma-bearing mice.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vitro COX-1/COX-2 Inhibition Assay
The in vitro inhibitory activity of the pyridazinone compounds on human COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins. Compounds were incubated with the respective enzyme, and the production of prostaglandin was quantified colorimetrically. The IC50 values were then calculated from the dose-response curves.
In Vivo Rat Paw Edema Assay
The anti-inflammatory activity of the pyridazinone derivatives was evaluated in vivo using the carrageenan-induced rat paw edema model. Male Wistar rats were administered the test compounds or a control vehicle orally. One hour later, a sub-plantar injection of carrageenan was administered to the right hind paw. The paw volume was measured at different time intervals using a plethysmometer. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.
In Vitro Vasorelaxant Activity Assay
The vasorelaxant effect of the pyridazinone compounds was assessed using isolated rat thoracic aortic rings. The aortic rings were suspended in an organ bath containing Krebs-Henseleit solution and pre-contracted with phenylephrine. The test compounds were then added in a cumulative manner, and the relaxation response was recorded. The EC50 values were determined from the concentration-response curves.
In Vivo Antihypertensive Activity Assay
The antihypertensive activity of pyridazinone derivatives has been evaluated using various in vivo models. One common method is the tail-cuff technique in spontaneously hypertensive rats (SHRs). The test compounds are administered to the animals, and the systolic blood pressure and heart rate are monitored at different time points. The reduction in mean arterial blood pressure is then calculated.
In Vitro Anticancer Assays
The anticancer potential of pyridazinone compounds was evaluated using a panel of human cancer cell lines.
-
Cytotoxicity Assay: The mitochondrial activity and DNA quantification were used to assess the cytotoxic effects of the compounds.
-
Apoptosis Assay: Annexin V staining and caspase-3 activity assays were employed to determine the pro-apoptotic effects.
-
Proliferation Assay: EdU (5-ethynyl-2'-deoxyuridine) integration was used to measure the anti-proliferative effects.
-
Migration Assay: A scratch test assay was performed to evaluate the anti-migratory properties of the compounds.
In Vivo Murine Orthotopic Osteosarcoma Model
To evaluate the in vivo efficacy of the pyridazinone derivatives against osteosarcoma, a murine orthotopic model was used. Human osteosarcoma cells were injected into the tibia of immunodeficient mice. After tumor establishment, the mice were treated with the test compounds or a vehicle control. Tumor growth was monitored over time, and at the end of the study, the tumors were excised and weighed.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of pyridazinone compounds.
Caption: COX-2 Inhibition by Pyridazinone Derivatives in the Arachidonic Acid Pathway.
Caption: Proposed Vasorelaxant Mechanism of Pyridazinone Derivatives via the eNOS/NO Pathway.
Caption: General Workflow for the Cross-Validation of Pyridazinone Compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
A Guide to Ensuring Reproducibility in the Synthesis and Biological Evaluation of Pyridazinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic methodologies and biological evaluation protocols for pyridazinone derivatives, with a core focus on enhancing experimental reproducibility. Pyridazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] Ensuring the reproducibility of their synthesis and biological testing is paramount for the reliable advancement of drug discovery and development programs.
I. Comparative Synthesis of Pyridazinone Scaffolds
The synthesis of the pyridazinone core can be achieved through various routes, each with its own advantages and challenges affecting yield, purity, and scalability. Reproducibility in synthesis is critically dependent on detailed reporting of reaction conditions.
Table 1: Comparison of Common Synthetic Routes for Pyridazinones
| Synthetic Route | Key Reactants | General Conditions | Reported Yields | Key Considerations for Reproducibility |
| From β-Aroylpropionic Acids | β-Aroylpropionic acid, Hydrazine hydrate | Reflux in ethanol | Variable | Purity of starting materials, precise control of reaction time and temperature.[4][5] |
| From 1,4-Diketones | 1,4-Diketone, Hydrazine hydrate | Cyclocondensation, often with an oxidation step | Moderate to Good | Choice of oxidizing agent, solvent, and reaction temperature.[5] |
| From Maleic Anhydride Derivatives | Substituted maleic anhydride, Hydrazine derivatives | Condensation reaction | Good | Substituent effects on the anhydride and hydrazine, purification method.[5] |
| Friedel-Crafts Acylation | Aromatic compound, Succinic anhydride, AlCl₃ | Friedel-Crafts acylation followed by cyclization | Moderate | Stoichiometry of AlCl₃, moisture-free conditions, work-up procedure.[4] |
This protocol is a generalized procedure based on common methods reported in the literature.[4]
-
Step 1: Friedel-Crafts Acylation. To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0-5°C, add succinic anhydride, followed by the dropwise addition of benzene. Stir the reaction mixture at room temperature for several hours.
-
Step 2: Hydrolysis. Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the product, β-benzoylpropionic acid, with an organic solvent.
-
Step 3: Cyclization. Reflux the obtained β-benzoylpropionic acid with hydrazine hydrate in ethanol for several hours.
-
Step 4: Purification. Cool the reaction mixture and collect the precipitated product by filtration. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
II. Biological Evaluation: Protocols and Data Comparison
The diverse biological activities of pyridazinones necessitate a range of assays to characterize their pharmacological profiles. Standardization of these assays is crucial for comparing the potency and efficacy of different derivatives.
Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, often targeting key inflammatory mediators and pathways.[6][7]
Table 2: Comparison of Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound ID | Target | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Compound A | COX-2 | In vitro enzyme assay | 0.15 | [8] |
| Compound B | PDE4 | In vitro enzyme assay | 0.05 | [9] |
| Compound C | LPS-induced NF-κB | THP1-Blue cells | 1.2 | [7] |
| T6 | MAO-B | In vitro enzyme assay | 0.013 | [10] |
This protocol is a generalized method for assessing the anti-inflammatory potential of pyridazinone compounds by measuring the inhibition of NF-κB activation in monocytic cells.[7]
-
Cell Culture. Culture THP1-Blue™ NF-κB reporter cells according to the supplier's instructions.
-
Compound Treatment. Seed the cells in a 96-well plate and treat with various concentrations of the test pyridazinone derivatives for 1 hour.
-
LPS Stimulation. Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.
-
Quantification. After an appropriate incubation period, measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant, which is indicative of NF-κB activation, using a suitable substrate and a spectrophotometer.
-
Data Analysis. Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC₅₀ value.
III. Visualizing Workflows and Pathways
To further clarify the experimental processes and biological mechanisms discussed, the following diagrams illustrate key workflows and signaling pathways.
General workflow for pyridazinone synthesis and evaluation.
Inhibition of the NF-κB signaling pathway by pyridazinones.
By adhering to detailed and standardized protocols, and by transparently reporting all experimental parameters, the scientific community can enhance the reproducibility of research on pyridazinone derivatives. This guide serves as a foundational resource to aid in the consistent synthesis and biological evaluation of this promising class of compounds.
References
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity | Bentham Science [eurekaselect.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazinone Scaffold: A Comparative Guide to Experimentally Confirmed Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. While the specific mechanism of action for 6-chloro-5-methoxy-3(2H)-pyridazinone is not extensively documented in publicly available research, the broader class of pyridazinone derivatives has been the subject of numerous studies, revealing a variety of therapeutic potentials. This guide provides an objective comparison of the experimentally confirmed mechanisms of action for several pyridazinone derivatives, supported by quantitative data and detailed experimental protocols.
Diverse Pharmacological Activities of Pyridazinone Derivatives
Pyridazinone derivatives have demonstrated a range of biological effects, including anti-inflammatory, monoamine oxidase B (MAO-B) inhibitory, and antihypertensive activities.[1][2] These activities stem from the ability of different substituted pyridazinones to interact with various biological targets.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A significant number of pyridazinone derivatives exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3] The COX enzyme exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[4] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[5]
Comparative Data of COX Inhibition by Pyridazinone Derivatives
| Compound | Target | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition (Reference) |
| ABT-963 | COX-2 | Selectivity Ratio (COX-1/COX-2) = 276 | Celecoxib, Rofecoxib | - |
| Compound 8a | COX-1 | 59% inhibition @ 10 µM | - | - |
| COX-2 | 37% inhibition @ 10 µM | |||
| Compound 8b | COX-1 | 61% inhibition @ 10 µM | - | - |
| COX-2 | 28% inhibition @ 10 µM | |||
| Compound 4c | COX-2 | IC50 = 0.26 µM | Celecoxib | IC50 = 0.35 µM |
| Compound 6b | COX-2 | IC50 = 0.18 µM | Celecoxib | IC50 = 0.35 µM |
| Selectivity Index (SI) = 6.33 | Indomethacin | SI = 0.50 | ||
| Compound 4a | COX-2 | Potent (in vitro MTT assay) | Indomethacin | - |
| Compound 9d | COX-2 | Potent (in vitro MTT assay) | Indomethacin | - |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of the compounds on COX-1 and COX-2 is determined using an in vitro assay. The method typically involves the use of purified ovine COX-1 and human recombinant COX-2. The enzyme activity is measured by monitoring the initial rate of O2 uptake using a microsensor. The compounds are pre-incubated with the enzyme before the addition of arachidonic acid to initiate the reaction. The IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) are then calculated.[6]
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema): The carrageenan-induced paw edema model in rats is a classic in vivo test for acute inflammation. A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw. The test compounds or a reference drug (e.g., indomethacin) are administered orally before the carrageenan injection. The paw volume is measured at different time points after the injection, and the percentage of edema inhibition is calculated.[7][8]
Ulcerogenic Effect Evaluation: To assess the gastrointestinal side effects, a common issue with NSAIDs, the ulcerogenic potential of the compounds is evaluated. After administration of the test compounds at a specific dose for a set period, the animals are sacrificed, and their stomachs are examined for any signs of ulceration or hemorrhage.[2]
Signaling Pathway: COX Inhibition
Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyridazinone derivatives.
Monoamine Oxidase B (MAO-B) Inhibitory Activity
Certain pyridazinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. This makes them potential therapeutic agents for neurodegenerative diseases such as Parkinson's disease.[1][9]
Comparative Data of MAO-B Inhibition by Pyridazinone Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) (MAO-B vs MAO-A) | Ki (µM) | Inhibition Type |
| TR16 | MAO-B | 0.17 | > 235.29 | 0.149 ± 0.016 | Competitive, Reversible |
| TR2 | MAO-B | 0.27 | 84.96 | 0.230 ± 0.004 | Competitive, Reversible |
| T6 | MAO-B | 0.013 | 120.8 | 0.0071 | Competitive, Reversible |
| T3 | MAO-B | 0.039 | 107.4 | 0.014 | Competitive, Reversible |
| S5 | MAO-B | 0.203 | - | 0.155 ± 0.050 | Competitive, Reversible |
| S16 | MAO-B | 0.979 | - | 0.721 ± 0.074 | Competitive, Reversible |
Experimental Protocols
In Vitro MAO Inhibition Assay: The inhibitory activity of the compounds against MAO-A and MAO-B is determined using a fluorometric method. Human recombinant MAO-A and MAO-B are used as the enzyme sources. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine). The fluorescence intensity is proportional to the enzyme activity. IC50 values are calculated from the dose-response curves.[1][10]
Reversibility Studies (Dialysis): To determine if the inhibition is reversible or irreversible, dialysis experiments are performed. The enzyme is pre-incubated with the inhibitor, and then the mixture is dialyzed against a buffer. The recovery of enzyme activity after dialysis indicates reversible inhibition.[1][10]
Kinetic Studies (Lineweaver-Burk Plots): To determine the type of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are conducted. The reaction rates are measured at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot to determine the inhibition constant (Ki) and the mechanism of inhibition.[10][11]
Experimental Workflow: MAO-B Inhibition Assay
Caption: Workflow for determining the MAO-B inhibitory activity of pyridazinone derivatives.
Antihypertensive Activity
Several pyridazinone derivatives have been investigated for their potential to lower blood pressure. The mechanisms underlying this activity can vary, including vasodilation and angiotensin-converting enzyme (ACE) inhibition.[12][13]
Comparative Data of Antihypertensive Activity of Pyridazinone Derivatives
| Compound | Method | Result | Reference Compound | Result (Reference) |
| Compound 16, 19, 24, 30, 39, 42, 45 | Tail Cuff Method (in vivo) | Good antihypertensive activity | - | - |
| Compound vj8, vj12 | Tail Cuff Method (in vivo) | Highly significant reduction in mean arterial blood pressure | Hydralazine | - |
| Compound 6 | ACE Inhibitory Assay (in vitro) | IC50 = 5.78 µg/mL | Lisinopril | IC50 = 0.85 µg/mL |
| Compound 14 | Tail Cuff Method (in vivo) | 41.99% reduction in Mean Arterial Blood Pressure (MABP) | Hydralazine | 40.76% reduction in MABP |
| Compound 15 | Tail Cuff Method (in vivo) | 42.40% reduction in Mean Arterial Blood Pressure (MABP) | Hydralazine | 40.76% reduction in MABP |
Experimental Protocols
Non-invasive Blood Pressure Measurement (Tail-Cuff Method): This in vivo method is used to measure the systolic blood pressure and heart rate in conscious rats. The animals are placed in a restrainer, and a cuff with a sensor is placed on their tail. The cuff is inflated and then slowly deflated, and the blood pressure is recorded. The test compounds are administered, and blood pressure is measured at various time points.[12][14]
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay: The ability of compounds to inhibit ACE is measured using a commercially available kit. The assay is based on the measurement of the amount of 3-hydroxybutyric acid (3HB) generated from the substrate 3-hydroxybutyrylglycyl-glycyl-glycine (3HB-GGG) by ACE. The decrease in the rate of 3HB production is proportional to the ACE inhibitory activity. The IC50 values are then calculated.[15]
Logical Relationship: Antihypertensive Mechanisms
Caption: Potential mechanisms of antihypertensive action for pyridazinone derivatives.
Conclusion
The pyridazinone scaffold serves as a privileged structure in the development of new therapeutic agents. Experimental evidence confirms that various derivatives of pyridazinone can act as potent inhibitors of COX enzymes, selective inhibitors of MAO-B, and effective antihypertensive agents. The data and protocols presented in this guide offer a comparative overview for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this versatile class of compounds. Further investigation into the structure-activity relationships of pyridazinone derivatives will undoubtedly lead to the development of novel and more effective drugs for a range of diseases.
References
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iajpr.com [iajpr.com]
- 13. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones : Oriental Journal of Chemistry [orientjchem.org]
Comparative Molecular Docking of Pyridazinone Derivatives: A Guide for Researchers
A detailed analysis of pyridazinone derivatives reveals their potential as versatile scaffolds in drug discovery, with molecular docking studies highlighting their promising binding affinities against a range of therapeutic targets. This guide provides a comparative overview of these in silico studies, presenting key quantitative data, experimental protocols, and visual workflows to aid researchers in the field of drug development.
Pyridazinone and its derivatives, a class of heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry due to their diverse pharmacological activities.[1] Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, has been instrumental in elucidating the potential of these compounds.[2][3] This approach facilitates the understanding of ligand-protein interactions and helps in predicting the binding affinity, a key indicator of a compound's potential efficacy.[2]
This guide synthesizes findings from various molecular docking studies on pyridazinone derivatives, offering a comparative perspective on their performance against different biological targets, including those for anticonvulsant, antimicrobial, anti-inflammatory, and antiviral therapies.
Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities and other relevant quantitative data from various molecular docking studies of pyridazinone derivatives. These tables are designed to provide a clear and concise comparison of the compounds' performance against different biological targets.
Table 1: Anticonvulsant Activity - Binding Affinity against Human Cytosolic Branched Chain Amino Transferase (PDB ID: 2A1H)
| Compound | Binding Affinity (kcal/mol) | Hydrogen Bond Interactions (Amino Acid Residues) | Reference |
| Standard (Gabapentin) | -6.2 | Not Specified | [4] |
| Compound 3 | Good | Yes | [4] |
| Compound 9 | Good | Yes | [4] |
| Compound 11 | Excellent | Yes (Bond Lengths: 2.34, 2.57, 2.62, 3.03 Å) | [4] |
| Compound 25 | Excellent | Yes | [4] |
| Compound 26 | Good | Yes | [4] |
| Compound 31 | Good | Yes | [4] |
| Compound 34 | Good | Yes | [4] |
| Compound 39 | Excellent | Yes | [4] |
| Compound 47 | Good | Yes | [4] |
| Compound 48 | Good | Yes | [4] |
| Compound 51 | Good | Yes | [4] |
| Compound 54 | Good | Yes | [4] |
| Compound 56 | Excellent | Yes | [4] |
| A study of 56 dihydropyridazin-3(2H)-one derivatives showed that many compounds exhibited good binding affinity scores. Notably, compounds 11, 25, 39, and 56 demonstrated excellent hydrogen bond interactions with the active site of the protein.[4] |
Table 2: Antimicrobial Activity - Binding Affinity against Various Bacterial Proteins
| Derivative Type | Target Protein (PDB ID) | Docking Tool | Key Findings | Reference |
| Nitrogen bridgehead heterocycles with Pyridazinone moiety | Staphylococcus aureus (2XCT), Bacillus subtilis (1BAG), Escherichia coli (1KZN), Salmonella typhi (1QFE) | AutoDock Vina | All synthesized molecules showed potential to bind with the receptor proteins, suggesting antibacterial activity. | [5] |
| 4,5-Dihydropyridazin-3(2H)-one derivatives | Antibacterial target (1JXA) | PyRx-Virtual Screening Tool | Most test compounds showed very good binding affinity scores compared to the standard drug, Ciprofloxacin. | [2] |
| Novel Pyridazine derivatives | E. coli DNA gyrase subunit B (4KFG) | MOE | Chloro derivatives exhibited the highest antibacterial activity with MICs lower than chloramphenicol against E. coli, P. aeruginosa, and S. marcescens. | [6] |
Table 3: Anti-inflammatory Activity - Inhibition of COX-2
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Key Docking Interaction | Reference |
| Celecoxib (Standard) | 0.35 | Not Specified | Not Specified | [7] |
| Indomethacin (Standard) | Not Specified | 0.50 | Not Specified | [7] |
| Compound 4c | 0.26 | Not Specified | Not Specified | [7] |
| Compound 6b | 0.18 | 6.33 | Interacts with His90 in the side pocket of COX-2 | [7] |
| A study on new pyridazine scaffolds identified compounds 4c and 6b as potent and selective COX-2 inhibitors, with compound 6b showing a higher potency and selectivity than the standard drug celecoxib.[7] The docking study revealed that the selectivity of compound 6b is due to its interaction with the side pocket of the COX-2 enzyme.[7] |
Table 4: Other Therapeutic Targets
| Derivative Type | Therapeutic Target | Key Findings | Reference |
| Pyridazinone 4-carboxamides | Cannabinoid Receptor Type 2 (CB₂R) | Compounds 2 and 22 showed high CB₂R affinity with Kᵢ values of 2.1 and 1.6 nM, respectively, acting as inverse agonists. | [8] |
| 6-aryl-pyridazinone and 2-(N-substituted)-6-aryl-pyridazinone | HIV Reverse Transcriptase (NNRTIs) | The majority of the compounds exhibited a remarkable docked binding affinity score compared to the reference drug Doravirine. | [9] |
| Di/Trisubstituted Pyridazinone Derivatives | Xanthine Oxidoreductase | Compounds with electron-withdrawing groups and heterocyclic rings showed the best potency and selectivity, suggesting potential antioxidant activity. | [10] |
| Pyridazinone derivatives | Aldose Reductase | Some synthesized compounds showed lower potential inhibitory activity compared to the positive control tolrestat. | [11] |
| Pyridazinone derivatives | Butyrylcholinesterase (BChE) | In silico studies examined the compatibility of pyridazinone-derived compounds with the BChE enzyme. | [3] |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below is a generalized protocol based on the reviewed literature.
1. Ligand Preparation:
-
The 2D structures of the pyridazinone derivatives are sketched using software such as ChemDraw Professionals 15.0 or Marvin Sketch.[2][4]
-
These 2D structures are then converted to 3D structures.[2]
-
Energy minimization of the 3D structures is performed using a suitable force field (e.g., OPLS_2005).[3]
-
The final structures are saved in a format compatible with the docking software (e.g., PDB or PDBQT).[2][5]
2. Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB) (rcsb.org).[2][5]
-
Water molecules, co-crystallized ligands, and other non-essential molecules are removed from the protein structure.[2]
-
Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein.[5]
-
The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).[5]
3. Molecular Docking Simulation:
-
Software: Various software packages are used for molecular docking, including PyRx-Virtual Screening Tool[2][4], AutoDock Vina[5], Molegro Virtual Docker[10], and V-Life Science MDS.[12]
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand.[5] The grid coordinates can be determined based on the position of the co-crystallized ligand or through blind docking where the entire protein surface is considered.[5]
-
Docking Algorithm: The chosen docking software uses a specific algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. The pose with the lowest binding energy is typically considered the most favorable.
4. Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses based on their binding energies.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL, BIOVIA Discovery Studio, or Maestro.[3][5]
Visualizing the Workflow and a Potential Signaling Pathway
To better illustrate the processes involved in these studies, the following diagrams are provided.
Caption: A generalized workflow for molecular docking studies of pyridazinone derivatives.
Caption: Simplified signaling pathway showing the inhibition of COX-2 by a pyridazinone derivative.
References
- 1. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular Modelling Studies of Pyridazinone Derivatives as Antibutyrylcholinesterases, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking [ouci.dntb.gov.ua]
- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Pyridazinone-Based Kinase Inhibitors: A Target Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across oncology, immunology, and other disease areas. This guide provides a comparative assessment of the target selectivity profiles of representative pyridazinone-based inhibitors, offering insights into their specificities and potential applications. Due to the limited publicly available data on the specific target profile of 6-chloro-5-methoxy-3(2H)-pyridazinone, this guide focuses on well-characterized pyridazinone analogs targeting key kinases: c-Met, C-terminal Src Kinase (CSK), and Phosphoinositide 3-kinase delta (PI3Kδ).
Quantitative Selectivity Profiles
The following tables summarize the in vitro potency and selectivity of representative pyridazinone-based kinase inhibitors against their primary targets and a selection of off-targets.
Table 1: Selectivity Profile of Tepotinib (MSC2156119), a c-Met Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met |
| c-Met | 4 | 1 |
| IRAK4 | >800 | >200 |
| TrkA | >800 | >200 |
| Axl | >800 | >200 |
| IRAK1 | >800 | >200 |
| Mer | >800 | >200 |
Data sourced from studies on Tepotinib's preclinical pharmacology.[1][2]
Table 2: Activity of a Pyrazolopyridine-Based CSK Inhibitor (Compound 13) Derived from a Pyridazinone Scaffold
| Kinase Target | IC50 (nM) |
| CSK | <3 |
| LCK | >10,000 |
Compound 13 demonstrated significant improvement in potency and selectivity over its pyridazinone lead.[3][4][5]
Table 3: Isoform Selectivity of a Pyridazinone-Based PI3Kδ Inhibitor (Compound 10)
| Kinase Isoform | IC50 (µM) |
| PI3Kδ | 18.93 |
| PI3Kα | >100 |
| PI3Kβ | >100 |
| PI3Kγ | >100 |
This compound showed significant selectivity for the delta isoform of PI3K.[6]
Experimental Protocols
Detailed methodologies for the key assays used to determine the selectivity profiles are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of kinases using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes and plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 values.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for CSK
This protocol describes a competitive binding assay to measure the affinity of an inhibitor for CSK.
Materials:
-
GST-tagged CSK protein
-
Biotinylated tracer ligand (e.g., a known CSK inhibitor)
-
Test compounds in DMSO
-
HTRF buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT)
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HTRF buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of a pre-mixed solution of GST-CSK and biotinylated tracer to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of the anti-GST-Europium cryptate and Streptavidin-XL665 detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the IC50 values from the competition binding curves.[7]
Signaling Pathways and Experimental Workflow
Visual representations of the relevant signaling pathways and a general experimental workflow are provided below using Graphviz.
Signaling Pathways
Caption: Simplified c-Met signaling pathway.
Caption: Role of CSK in regulating LCK activity.
Caption: Simplified PI3Kδ signaling pathway.
Experimental Workflow
Caption: General workflow for kinase inhibitor selectivity profiling.
References
- 1. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 2. Tepotinib | EMD-1214063 | c-MET inhibitor | antitumor | TargetMol [targetmol.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel PI3Kδ Selective Inhibitors by SVM-Based Multistage Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3(2H)-Pyridazinone, 6-chloro-5-methoxy-: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of the chemical compound 3(2H)-Pyridazinone, 6-chloro-5-methoxy-. Researchers, scientists, and professionals in drug development must adhere to these procedural steps to ensure personal safety and environmental compliance.
The following guidelines are based on established protocols for handling halogenated organic compounds and information from Safety Data Sheets (SDS) of structurally similar chemicals. Always consult your institution's specific waste management policies and local regulations, as they may vary.
Immediate Safety Precautions
Before handling 3(2H)-Pyridazinone, 6-chloro-5-methoxy- for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on the hazard classifications of similar pyridazinone derivatives, the following precautions are recommended[1][2][3]:
-
Hand Protection: Wear impervious gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield[1][2].
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing. Change contaminated clothing immediately.
-
Respiratory Protection: Avoid breathing dust, fumes, or vapors. Handle in a well-ventilated area, preferably within a chemical fume hood[2][4].
In case of accidental contact or exposure, follow these first-aid measures:
-
After Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor[1][2].
-
After Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1][2][5].
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1][2].
-
After Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do not induce vomiting[1].
Step-by-Step Disposal Protocol
The disposal of 3(2H)-Pyridazinone, 6-chloro-5-methoxy-, a halogenated organic compound, requires careful segregation and labeling to prevent hazardous reactions and ensure proper waste treatment[4][5][6][7].
1. Waste Identification and Segregation:
- Due to the presence of chlorine, this compound must be disposed of as halogenated organic waste [4][5][6][7].
- Crucially, do not mix this waste with non-halogenated organic solvents or other waste streams like acidic or alkaline waste[4][5][6]. Mixing non-halogenated waste with halogenated waste will require the entire mixture to be treated as halogenated waste, increasing disposal costs[4][7].
- If the compound is in a solid form, it should be dissolved in a suitable solvent before being added to the liquid waste container[6].
2. Waste Collection and Container Management:
- Use a designated, compatible, and properly sealed container for "Halogenated Organic Waste"[4][5][6]. The container must have a threaded cap to ensure it is vapor-tight and spill-proof[5].
- Containers should be in good condition and not filled beyond 90% capacity to prevent spillage during transport[6].
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents[4][5].
- All commingling of halogenated solvent waste should be conducted in an operating chemical fume hood[4].
3. Labeling:
- Label the waste container clearly as "Hazardous Waste" and "Halogenated Organic Waste"[4][5].
- The label must list the full chemical name: "3(2H)-Pyridazinone, 6-chloro-5-methoxy-" . Do not use abbreviations or chemical formulas[5].
- Maintain a list of all chemicals and their approximate percentages in the container[4][5].
- The waste container must be labeled at the time the first drop of waste is added[5].
4. Disposal Request and Pickup:
- Do not allow excessive accumulation of waste in the laboratory. Adhere to institutional limits, which may be as low as 25-55 gallons[4][5].
- Once the container is nearly full (around 75-90%), arrange for pickup by your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company[4][6].
- Follow your institution's specific procedures for requesting a waste collection[4].
5. Spill Management:
- In the event of a spill, contain the leak and absorb the material with an inert absorbent. Place the cleanup materials in a sealed bag and tag it as hazardous waste for disposal[4].
- For larger spills or emergencies, contact your institution's emergency response team[4].
Under no circumstances should this chemical be disposed of down the drain or in regular trash[5].
Hazard Classification and Disposal Summary
The following table summarizes the key hazard and disposal information for compounds structurally similar to 3(2H)-Pyridazinone, 6-chloro-5-methoxy-.
| Parameter | Information | References |
| Chemical Class | Halogenated Organic Compound | [5],[4],[6],[7] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | ,,[1],[2] |
| Waste Segregation | Collect in a dedicated, labeled container for "Halogenated Organic Waste". Do not mix with other waste types. | [5],[4],[6],[7] |
| Container Requirements | Compatible material, vapor-tight with a threaded cap, in good condition. Do not overfill. | [5],[6] |
| Labeling Requirements | "Hazardous Waste", "Halogenated Organic Waste", full chemical name, and all constituents with percentages. | [5],[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3(2H)-Pyridazinone, 6-chloro-5-methoxy-.
Caption: Disposal workflow for 3(2H)-Pyridazinone, 6-chloro-5-methoxy-.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling 3(2H)-Pyridazinone, 6-chloro-5-methoxy-
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3(2H)-Pyridazinone, 6-chloro-5-methoxy-. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Summary
Chemical Name: 3(2H)-Pyridazinone, 6-chloro-5-methoxy-
Primary Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. Always check the manufacturer's chemical resistance data.[2] |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator (if applicable) | Use a NIOSH-approved respirator if working outside of a certified chemical fume hood or if aerosolization is likely. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
1. Engineering Controls:
-
Primary Control: All handling of solid 3(2H)-Pyridazinone, 6-chloro-5-methoxy- must be conducted in a certified chemical fume hood to control exposure to dust and vapors.[3]
-
Ventilation: Ensure adequate ventilation in the laboratory.[1]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
2. Weighing and Preparation of Solutions:
-
Designated Area: Establish a designated area within the fume hood for handling this compound.[3]
-
Weighing:
-
Tare a sealed container on a balance outside the fume hood.
-
Inside the fume hood, carefully add the powdered compound to the container.
-
Seal the container before removing it from the fume hood for final weighing.[3]
-
-
Solution Preparation:
-
Add the solvent to the sealed container with the powdered compound inside the fume hood.
-
Ensure the container is securely closed before agitating to dissolve the compound.
-
3. General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of 3(2H)-Pyridazinone, 6-chloro-5-methoxy- and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Keep chlorinated and non-chlorinated solvent waste streams separate.[4]
2. Solid Waste Disposal:
-
Contaminated Materials: Used gloves, weigh boats, paper towels, and other contaminated disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "3(2H)-Pyridazinone, 6-chloro-5-methoxy-".
3. Liquid Waste Disposal:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Organic Solvents: Solutions of this compound in organic solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container for chlorinated organic waste.
4. Decontamination:
-
Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent (such as ethanol or isopropanol) followed by a soap and water wash. All cleaning materials must be disposed of as solid hazardous waste.
-
Glassware: Rinse contaminated glassware with an appropriate solvent to remove residues. The initial rinsate must be collected as hazardous liquid waste. Subsequent washing with detergent and water can be performed.
5. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[1]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling, cleanup, and disposal.
References
- 1. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 2. Microbial degradation of chlorinated dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 4. 4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone | C14H16ClN3O3 | CID 2763513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
